D-Threoninol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44520-55-0 | |
| Record name | (2S,3S)-2-Amino-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Amino-butane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of D-Threoninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Threoninol, systematically named (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol derived from the reduction of D-threonine. Its unique structure, possessing two adjacent chiral centers, makes it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and its application as a chiral auxiliary.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO₂ | [1][2] |
| Molecular Weight | 105.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 57.5-61.5 °C | |
| Boiling Point | 120-122 °C at 1 mmHg | |
| Optical Rotation | [α]²⁰/D +4.5° ± 0.5° (c=1 in H₂O) | |
| CAS Number | 44520-55-0 | [1][2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions. Generally, its polar nature, attributed to the amino and hydroxyl groups, dictates its solubility in different solvents.
| Solvent | Solubility | Notes |
| Water | Soluble | The presence of multiple hydrogen bond donors and acceptors facilitates high solubility. |
| Methanol | Soluble | Exhibits good solubility due to its polar protic nature. |
| Ethanol | Soluble | Similar to methanol, it is a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic polar solvent capable of dissolving this compound. |
| Toluene | Sparingly soluble | Limited solubility in nonpolar aromatic solvents. |
| Hexane | Insoluble | Insoluble in nonpolar aliphatic solvents. |
Acidity and Basicity
| Ionizable Group | Approximate pKa |
| Ammonium (B1175870) (-NH₃⁺) | ~9.0 - 9.5 |
| Hydroxyl (-OH) | > 14 |
Spectral Data
The following sections provide an analysis of the expected spectral data for this compound, which are essential for its identification and structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in D₂O would exhibit characteristic signals corresponding to its unique protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Doublet | 3H | -CH₃ |
| ~2.9 | Multiplet | 1H | H-2 (-CH(NH₂)-) |
| ~3.5 | Doublet of doublets | 1H | H-1a (-CH₂OH) |
| ~3.7 | Doublet of doublets | 1H | H-1b (-CH₂OH) |
| ~3.8 | Multiplet | 1H | H-3 (-CH(OH)-) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~58 | C-2 (-CH(NH₂)-) |
| ~65 | C-1 (-CH₂OH) |
| ~72 | C-3 (-CH(OH)-) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H and N-H stretching |
| 2970-2850 | Medium | C-H stretching (aliphatic) |
| 1620-1550 | Medium | N-H bending (scissoring) |
| 1150-1050 | Strong | C-O stretching (alcohol) |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns for amino alcohols.[5][6][7][8]
| m/z | Interpretation |
| 106 | [M+H]⁺ (Molecular ion peak) |
| 88 | Loss of H₂O |
| 75 | Loss of CH₂OH |
| 74 | α-cleavage (loss of CH(OH)CH₃) |
| 44 | α-cleavage (loss of CH(NH₂)CH₂OH) |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for an accurate measurement.
Determination of pKa
The pKa of the ammonium group in this compound can be determined by potentiometric titration. A solution of this compound in deionized water is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated.[9][10][11][12]
Application in Asymmetric Synthesis
This compound is widely utilized as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow for its application is depicted below.
Caption: Workflow for the use of this compound as a chiral auxiliary.
In this process, this compound is first coupled with a reactant to form a chiral adduct. This adduct then undergoes a stereoselective reaction, where the chirality of the auxiliary directs the formation of a specific stereoisomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the this compound.[13][14][15]
References
- 1. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 12. studylib.net [studylib.net]
- 13. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Threoninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Threoninol, systematically known as (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its specific stereochemistry, with two chiral centers, makes it a valuable component for creating complex, stereochemically defined molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical data of this compound, along with a detailed synthetic protocol and a visualization of its stereochemical context.
Chemical Structure and Stereochemistry
This compound possesses two stereocenters at the C2 and C3 positions. The "D-" designation refers to the configuration of the α-carbon (C2), which is analogous to that of D-glyceraldehyde. The stereochemistry of this compound is specifically (2S,3S). Its structure is characterized by a four-carbon backbone with an amino group at C2, a primary alcohol at C1, and a secondary alcohol at C3.
The presence of two chiral centers gives rise to four possible stereoisomers of 2-aminobutane-1,3-diol:
-
This compound ((2S,3S)-2-aminobutane-1,3-diol)
-
L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) (the enantiomer of this compound)
-
D-allo-Threoninol ((2S,3R)-2-aminobutane-1,3-diol) (a diastereomer of this compound)
-
L-allo-Threoninol ((2R,3S)-2-aminobutane-1,3-diol) (a diastereomer of this compound and the enantiomer of D-allo-Threoninol)
The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological properties.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-2-aminobutane-1,3-diol | [1] |
| CAS Number | 44520-55-0 | [1] |
| Molecular Formula | C₄H₁₁NO₂ | [1] |
| Molecular Weight | 105.14 g/mol | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 59-61 °C | |
| Optical Rotation [α]D | +4.0 to +6.0° (c=1 in H₂O) |
Table 3: Spectroscopic Data of this compound
| Spectrum | Data | Reference |
| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through PubChem (CID 7020320) | [1] |
| IR, ¹H NMR, MS | Specific, detailed spectra with peak assignments for this compound are not readily available in the public domain and would typically be generated during synthesis and characterization. |
Experimental Protocols
Synthesis of this compound from D-Threonine
The most common laboratory-scale synthesis of this compound involves the reduction of the carboxylic acid functionality of D-threonine. A typical procedure involves the esterification of D-threonine followed by reduction of the resulting ester with a suitable reducing agent like sodium borohydride (B1222165).
Step 1: Esterification of D-Threonine
-
Procedure: Suspend D-threonine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
The solvent is then removed under reduced pressure to yield D-threonine methyl ester hydrochloride as a white solid. This crude product is often used in the next step without further purification.
Step 2: Reduction of D-Threonine Methyl Ester
-
Procedure: Dissolve the crude D-threonine methyl ester hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
The resulting aqueous residue can be purified by ion-exchange chromatography or by extraction into a suitable organic solvent after basification to isolate the free this compound.
Mandatory Visualizations
Stereochemical Relationship of Threoninol Isomers
The following diagram illustrates the stereochemical relationships (enantiomers and diastereomers) between the four stereoisomers of 2-aminobutane-1,3-diol.
Caption: Stereochemical relationships of the four isomers of 2-aminobutane-1,3-diol.
Experimental Workflow for the Synthesis of this compound
This diagram outlines the key steps in the synthesis of this compound from its precursor, D-threonine.
Caption: Workflow for the synthesis of this compound from D-threonine.
References
An In-Depth Technical Guide to D-Threoninol for Researchers and Drug Development Professionals
Core Abstract: D-Threoninol, a chiral amino alcohol with the CAS number 44520-55-0, is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents. Detailed experimental methodologies and data are presented to assist researchers in its practical application.
Core Chemical and Physical Properties
This compound, systematically named (2S,3S)-2-aminobutane-1,3-diol, is a stable, chiral molecule. Its physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 44520-55-0 | [cite] |
| Molecular Formula | C₄H₁₁NO₂ | [cite] |
| Molecular Weight | 105.14 g/mol | [cite] |
| Appearance | White to off-white crystalline solid | [cite] |
| Melting Point | 59-62 °C | [cite] |
| Solubility | Soluble in water and polar organic solvents | [cite] |
| Optical Rotation | [α]²⁰/D +4.0 to +6.0° (c=1 in H₂O) | [cite] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding D-threonine ester. This method preserves the stereochemistry of the starting material, yielding the desired enantiomerically pure amino alcohol.
Experimental Protocol: Reduction of D-Threonine Methyl Ester
This protocol details the synthesis of this compound from D-threonine methyl ester hydrochloride using sodium borohydride (B1222165).
Materials:
-
D-Threonine methyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification of D-Threonine (if starting from the amino acid): D-Threonine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol. This is a standard procedure and is often performed to activate the carboxylic acid for reduction.
-
Reduction Reaction:
-
In a round-bottom flask, dissolve D-threonine methyl ester hydrochloride in a mixture of THF and methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench the excess sodium borohydride by the slow addition of water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1-2.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Make the aqueous solution basic (pH 10-11) by the addition of a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Recrystallization:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white crystalline solid.
-
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of several important pharmaceutical compounds. Its stereocenters are often incorporated into the final drug molecule, which is critical for its biological activity and efficacy.
Synthesis of Chloramphenicol and Thiamphenicol Analogues
This compound is a key precursor for the synthesis of the antibiotic thiamphenicol. The stereochemistry of this compound dictates the stereochemistry of the final antibiotic, which is essential for its antibacterial activity. The synthesis involves the conversion of the amino alcohol to an intermediate that is then elaborated to the final product.
Chiral Auxiliary in Asymmetric Synthesis
This compound and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily attached to a substrate, directs the stereoselective formation of a new chiral center, and is then removed. This strategy is widely used in the synthesis of complex molecules with multiple stereocenters.
Biological Activity and Signaling Pathways
While this compound itself is not known to have significant direct biological activity, its incorporation into larger molecules is crucial for their therapeutic effects. The biological activity of D-amino acid-containing peptides and other molecules is an active area of research. D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based drugs.
Currently, there is limited specific information on signaling pathways directly modulated by this compound. However, as a component of more complex bioactive molecules, it can play a role in various cellular processes. For instance, if incorporated into a kinase inhibitor, it would be part of a molecule that modulates signaling pathways regulated by that kinase.
The metabolism of threonine, in its L-form, is known to be connected to several key cellular signaling pathways, including the PI3K/Akt, MAPKs, and mTORC pathways, which are crucial for cell growth and proliferation. While the direct involvement of this compound in these pathways is not established, the study of D-amino acid metabolism is a growing field.
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the synthesis of enantiomerically pure pharmaceuticals. Its straightforward synthesis from D-threonine allows for its accessible use in research and development. While its direct biological activity is not a primary focus, its role as a structural component in bioactive molecules is critical. Future research may further elucidate the metabolic pathways of D-amino alcohols and their potential for more direct therapeutic applications. This guide provides the core technical information necessary for its effective utilization in a laboratory setting.
Spectroscopic Profile of D-Threoninol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for D-Threoninol, an important chiral building block in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this compound, this guide utilizes data from its enantiomer, L-Threoninol. In achiral spectroscopic environments, enantiomers exhibit identical spectra. This information is presented to support researchers in compound identification, quality control, and further analytical studies.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Threoninol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (L-Threoninol in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.75 | dd | H-1a |
| 3.61 | dd | H-1b |
| 3.57 | m | H-3 |
| 3.01 | m | H-2 |
| 1.15 | d | H-4 (CH₃) |
¹³C NMR Data (L-Threoninol in D₂O)
| Chemical Shift (ppm) | Assignment |
| 68.8 | C-3 |
| 64.9 | C-1 |
| 58.1 | C-2 |
| 19.4 | C-4 |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (L-Threonine)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H, N-H stretching |
| 2970-2850 | Medium | C-H stretching |
| 1630-1550 | Strong | N-H bending |
| 1420-1330 | Medium | O-H bending |
| 1150-1000 | Strong | C-O, C-N stretching |
Mass Spectrometry (MS)
Key Mass Fragments (L-Threonine, Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 74 | High | [M - COOH]⁺ |
| 45 | High | [COOH]⁺ |
| 44 | High | [CH(NH₂)COOH]⁺ fragment |
| 30 | Medium | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Standard pulse sequences are used for both ¹H and ¹³C NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty, clean ATR crystal is recorded first.
-
The sample spectrum is then acquired, typically in the mid-IR range (4000-400 cm⁻¹).
-
A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation:
-
For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Derivatization to a more volatile form may be necessary for GC-MS.
-
For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile, often with a small amount of formic acid) at a low concentration (e.g., 1-10 µg/mL).
-
-
Data Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
ESI-MS: The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then analyzed by the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrum is a plot of relative ion intensity versus m/z.
-
The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Solubility of D-Threoninol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Threoninol, a chiral amino alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in process development, purification, and formulation. This technical guide provides an overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a visualization of a relevant synthetic pathway.
Data Presentation: Solubility of Threoninol and Related Compounds
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, information regarding its general solubility characteristics and data for the closely related amino acid, L-Threonine, can provide valuable insights. This compound is generally described as being soluble in water and alcohol solvents.
The following table summarizes the available qualitative information for this compound and quantitative solubility data for L-Threonine in various organic solvents.
Disclaimer: The quantitative data presented below is for L-Threonine and should be considered as an approximation for this compound. Experimental determination of this compound's solubility is recommended for precise applications.
| Solvent | Chemical Class | Qualitative Solubility of this compound | Quantitative Solubility of L-Threonine ( g/100g of solvent) at 25 °C |
| Water | Protic | Soluble | 9.7 |
| Methanol | Alcohol | Soluble | Data not readily available |
| Ethanol | Alcohol | Soluble | Practically insoluble |
| 1-Propanol | Alcohol | Likely Soluble | Data not readily available |
| 1-Butanol | Alcohol | Likely Soluble | Data not readily available |
| Acetone | Ketone | Data not readily available | Data not readily available |
| Ethyl Acetate | Ester | Data not readily available | Data not readily available |
| Hexane | Alkane | Likely Insoluble | Data not readily available |
| Acetic Acid | Carboxylic Acid | Data not readily available | Higher than in other organic solvents (qualitative)[1] |
Experimental Protocols
The determination of solid-liquid equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable techniques.
Isothermal Saturation Method
This method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Thermostatically controlled water bath or incubator shaker
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where concentration is measured at different time points until it becomes constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. It is critical to maintain the temperature during this step.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a membrane filter that is compatible with the solvent to remove any undissolved solid particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed as grams of solute per 100 grams or 100 mL of solvent.
Gravimetric Analysis
Gravimetric analysis is a direct and absolute method for determining the mass of a substance in a sample. It can be used to determine the concentration of a solute in a saturated solution.
Principle: A known mass or volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.
Apparatus:
-
Evaporating dish or beaker
-
Analytical balance
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Sample Collection: After performing the isothermal saturation and filtration steps as described above, accurately pipette a known volume or weigh a known mass of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used for temperature-sensitive compounds or high-boiling point solvents.
-
Drying to a Constant Weight: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Calculation:
-
Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of a chiral amino acid, which is conceptually similar to the production of this compound's precursor, D-Threonine.
Caption: Generalized workflow for the synthesis of a chiral amino acid.
References
D-Threoninol: A Versatile Chiral Building Block in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Threoninol, a chiral amino alcohol derived from the non-proteinogenic D-threonine, has emerged as a highly valuable and versatile building block in the field of asymmetric synthesis. Its inherent chirality, coupled with the presence of both amino and hydroxyl functional groups, provides a unique scaffold for the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive overview of the applications of this compound, focusing on its use in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as a key intermediate in the development of pharmaceuticals.
Physicochemical Properties and Availability
This compound, with the systematic name (2R,3R)-2-amino-1,3-butanediol, is a crystalline solid that is soluble in water and polar organic solvents. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 44520-55-0 |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 52-55 °C |
| Optical Rotation | [α]²⁰/D +29° to +33° (c=1 in H₂O) |
Synthesis of Chiral Auxiliaries: Oxazolidinones
One of the most prominent applications of this compound is in the synthesis of chiral oxazolidinone auxiliaries. These auxiliaries, pioneered by Evans, are powerful tools for stereocontrolled carbon-carbon bond formation. The synthesis of the corresponding oxazolidinone from this compound provides a robust platform for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.
Experimental Protocol: Synthesis of (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one
A typical procedure for the synthesis of the this compound-derived oxazolidinone is as follows:
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
Procedure:
-
A mixture of this compound (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq) in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.
| Product | Yield | Purity |
| (4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one | Typically >90% | >98% |
Application in Asymmetric Synthesis
The chiral auxiliaries derived from this compound have been successfully employed in a wide range of asymmetric transformations, leading to the synthesis of enantiomerically enriched compounds.
Diastereoselective Alkylation
The N-acylated oxazolidinone derived from this compound can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the oxazolidinone ring, directing the incoming electrophile to the opposite face.
Workflow for Diastereoselective Alkylation:
Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.
Table: Diastereoselective Alkylation of N-Propionyl-D-Threoninol Oxazolidinone
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >99:1 | 95 |
| Allyl iodide | NaHMDS | 98:2 | 92 |
| Methyl iodide | KHMDS | 95:5 | 90 |
Synthesis of Chiral Ligands for Asymmetric Catalysis
The unique 1,2-amino alcohol structure of this compound makes it an excellent precursor for the synthesis of a variety of chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands have found applications in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Synthesis of Chiral Phosphine (B1218219) Ligands
Chiral phosphine ligands derived from this compound have demonstrated high efficacy in asymmetric catalysis. A common strategy involves the conversion of the amino and hydroxyl groups into phosphine-containing moieties.
Synthetic Pathway to a this compound-derived Diphosphine Ligand:
D-Threoninol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threoninol, a chiral amino alcohol derived from the non-essential amino acid D-threonine, has emerged as a critical building block in modern organic synthesis. Its unique stereochemical configuration and bifunctional nature make it an invaluable chiral auxiliary and a precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and visual representations of key synthetic pathways are included to facilitate its practical application in a research setting.
Introduction
This compound, chemically known as (2S,3S)-2-amino-1,3-butanediol, is a chiral molecule that has garnered significant attention for its utility in asymmetric synthesis. Its two stereocenters and the presence of both an amino and two hydroxyl groups provide a versatile scaffold for the construction of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its stereochemistry. The chiral nature of this compound allows it to serve as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1]
Discovery and History
The history of this compound is intrinsically linked to its parent amino acid, D-threonine. Threonine, the last of the 20 common proteinogenic amino acids to be discovered, was first identified in 1935 by William Cumming Rose. While the synthesis of the racemic mixture, DL-Threoninol, was reported in the mid-20th century, the development of methods for the enantioselective synthesis of this compound has been a more recent advancement, driven by the increasing demand for enantiopure chiral building blocks in drug discovery and development. A notable early publication in The Journal of Organic Chemistry in 1957 detailed the synthesis of DL-Threoninol, laying the groundwork for future stereoselective methodologies.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO₂ | [1] |
| Molecular Weight | 105.14 g/mol | [1] |
| CAS Number | 44520-55-0 | [1] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 57.5-61.5 °C | [3] |
| Boiling Point | 120-122 °C at 1 mmHg | [3] |
| Optical Rotation | [α]²⁰/D +4.5 ± 0.5° (c=1 in H₂O) | |
| Solubility | Soluble in water and methanol. | [4] |
| pKa | Not readily available | |
| Density | Not readily available |
Synthesis of this compound
This compound is most commonly synthesized via the reduction of the corresponding amino acid, D-threonine, or its ester derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation.
General Synthesis Workflow
The overall workflow for the synthesis of this compound from D-threonine involves two main steps: esterification of the carboxylic acid and subsequent reduction of the ester.
Experimental Protocol: Reduction of D-Threonine Methyl Ester with LiAlH₄
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
D-Threonine methyl ester hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of D-Threonine Methyl Ester (Free Base):
-
Dissolve D-Threonine methyl ester hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of a base (e.g., NaOH) to neutralize the hydrochloride and generate the free ester.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the D-Threonine methyl ester.
-
-
Reduction with LiAlH₄:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the D-Threonine methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be done slowly and carefully.
-
Slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
A granular precipitate will form. Stir the mixture for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
-
Applications in Drug Development
The chiral nature of this compound makes it a valuable starting material for the synthesis of complex chiral molecules. Its application in the synthesis of bioactive compounds is a testament to its importance in medicinal chemistry.
Chiral Auxiliary and Building Block
This compound can be used to introduce chirality into a molecule, guiding the stereochemical outcome of a reaction. It is a precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis.
Synthesis of Bioactive Molecules
A notable example of the use of a D-threonine derivative is in the de novo synthesis of L-lemonose, a rare sugar found in certain natural products with potential therapeutic applications. The synthesis starts from D-threonine and proceeds through a series of stereocontrolled reactions where the inherent chirality of the starting material dictates the stereochemistry of the final product.
Conclusion
This compound stands as a cornerstone in the field of asymmetric synthesis, providing a reliable and versatile chiral starting material for the construction of complex, enantiomerically pure molecules. Its accessibility from D-threonine and its predictable reactivity make it an invaluable tool for researchers and scientists in both academic and industrial settings. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug development pipeline is set to increase even further. The detailed information and protocols provided in this guide aim to support and facilitate the continued exploration and application of this remarkable molecule.
References
The Enigmatic Presence of D-Threoninol: A Technical Guide to its Putative Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threoninol, the D-enantiomer of the amino alcohol derived from threonine, represents a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Despite its utility in chemical synthesis, its natural occurrence and biosynthetic origins remain largely uncharted territory. This technical guide consolidates the current, albeit limited, knowledge surrounding this compound, proposing a hypothetical biosynthetic pathway based on established enzymatic reactions. Furthermore, it provides a comprehensive overview of experimental protocols for the isolation, characterization, and quantification of this elusive molecule, aiming to equip researchers with the necessary tools to explore its presence in the natural world.
Natural Occurrence: An Uncharted Landscape
Direct evidence for the widespread natural production of this compound is currently scarce in scientific literature. However, the presence of related D-amino acids and their derivatives in various organisms suggests that its existence in nature is plausible. D-amino acids are known to be components of bacterial cell walls and are also found in a variety of natural products, including those from marine organisms and fungi.[2]
Notably, the discovery of lipothrenins, a class of threonine-16:0dioic acids from the bacterium Streptomyces aureus, reveals the incorporation of D-allo-threonine, a stereoisomer of D-threonine.[3] This finding in a well-known producer of diverse secondary metabolites, the Streptomyces genus, points towards the existence of enzymatic machinery capable of producing D-threonine isomers.[4][5][6][7] It is conceivable that this compound could arise as a metabolic intermediate or a degradation product within these or similar biosynthetic pathways.
Table 1: Putative Natural Sources of this compound and Related Compounds
| Compound | Putative Source Organism(s) | Evidence Level |
| D-allo-Threonine | Streptomyces aureus | Confirmed in a natural product[3] |
| D-Threonine | Saccharomyces cerevisiae | Metabolite detected[8] |
| This compound | Microbial sources (e.g., Streptomyces) | Hypothetical |
Biosynthesis: A Proposed Pathway
The biosynthesis of L-threonine from aspartate is a well-characterized pathway in many bacteria, fungi, and plants.[9] In contrast, a specific biosynthetic route to this compound has not been elucidated. Based on known biochemical transformations, a hypothetical pathway can be proposed, commencing from the readily available precursor, L-threonine.
This proposed pathway involves two key enzymatic steps:
-
Epimerization or Racemization: The conversion of L-threonine to D-threonine is the logical first step. This is likely catalyzed by an amino acid racemase or an epimerase. Such enzymes are known to be involved in the biosynthesis of D-amino acids in bacteria.[2]
-
Reduction of the Carboxyl Group: The transformation of D-threonine to this compound requires the reduction of the carboxylic acid moiety to a primary alcohol. This could be accomplished by a Carboxylic Acid Reductase (CAR) , a class of enzymes known to catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes.[10][11] A subsequent reduction of the aldehyde to an alcohol could be carried out by an alcohol dehydrogenase . Alternatively, a single enzyme with broad substrate specificity might directly reduce the carboxylic acid to the alcohol.
Below are Graphviz diagrams illustrating the established L-Threonine biosynthesis and the proposed hypothetical pathway to this compound.
Experimental Protocols
The successful isolation and characterization of this compound from natural sources hinge on robust analytical methodologies. The following sections outline a general workflow and specific protocols that can be adapted for this purpose.
Isolation and Purification
-
Cultivation: Grow the target microorganism (e.g., Streptomyces sp.) in a suitable fermentation medium known to promote secondary metabolite production.
-
Extraction: After a sufficient incubation period, separate the biomass from the culture broth by centrifugation or filtration. Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Fractionation: Concentrate the crude extracts and subject them to column chromatography on silica (B1680970) gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.
-
Purification: Further purify the fractions containing compounds with masses corresponding to this compound using preparative High-Performance Liquid Chromatography (HPLC).
Chiral HPLC-MS/MS for Quantification and Enantiomeric Purity
Chiral HPLC is essential for separating D- and L-Threoninol. An indirect method involving derivatization with a chiral derivatizing reagent followed by separation on a standard reversed-phase column is a common approach for amino alcohols.[12][13][14]
Table 2: Example Starting Conditions for Chiral HPLC of Amino Alcohols
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | MS/MS (MRM mode) or UV (if derivatized with a chromophore) |
| Chiral Derivatizing Reagent | O-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or similar |
Protocol for Derivatization with OPA/NAC:
-
To 100 µL of the sample fraction (dissolved in a suitable solvent), add 100 µL of OPA reagent (e.g., 10 mg/mL in borate (B1201080) buffer, pH 9.5, with a small amount of 2-mercaptoethanol).
-
After 1 minute, add 100 µL of NAC reagent (e.g., 5 mg/mL in borate buffer).
-
Let the reaction proceed for 5 minutes at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
GC-MS for Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information. Derivatization is necessary to increase the volatility of amino alcohols.[1][15][16]
Table 3: Example Conditions for GC-MS Analysis of Derivatized Amino Alcohols
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Protocol for Silylation:
-
Evaporate a portion of the purified sample to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation. 1H and 13C NMR spectra of the purified compound should be acquired and compared with data for synthetic this compound standards.[17][18][19][20][21]
Table 4: Expected 1H NMR Chemical Shifts for Threoninol (in D2O)
| Proton | Approximate Chemical Shift (ppm) |
| H-1 (CH2OH) | 3.5-3.7 |
| H-2 (CHNH2) | ~3.4 |
| H-3 (CHOH) | ~3.9 |
| H-4 (CH3) | ~1.2 |
Conclusion and Future Perspectives
The natural occurrence and biosynthesis of this compound remain an open and intriguing area of research. While direct evidence is yet to be uncovered, the presence of related D-amino acid stereoisomers in microbial secondary metabolites provides a strong rationale for its investigation. The hypothetical biosynthetic pathway proposed herein, involving an amino acid racemase/epimerase and a carboxylic acid reductase, offers a testable model for future studies. The experimental protocols detailed in this guide provide a robust framework for the isolation, characterization, and quantification of this compound from natural sources.
Future research should focus on screening diverse microbial populations, particularly from the phylum Actinobacteria, for the production of this compound. The identification of a producing organism would pave the way for the discovery of the biosynthetic gene cluster and the characterization of the novel enzymes involved. Elucidating the biological role of this compound in its native host could also reveal new biological functions for this fascinating molecule. For drug development professionals, the discovery of a natural biosynthetic pathway could open up possibilities for the biocatalytic production of this valuable chiral building block.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Metabolites from Terrestrial and Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fermentation of l-threonine, l-serine, l-cysteine and acrylic acid by a Gram-negative coccus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 17. allo-DL-Threonine(144-98-9) 1H NMR spectrum [chemicalbook.com]
- 18. bmse000049 L-Threonine at BMRB [bmrb.io]
- 19. hmdb.ca [hmdb.ca]
- 20. DL-Threonine hydrate(2:1)(6028-28-0) 1H NMR [m.chemicalbook.com]
- 21. hmdb.ca [hmdb.ca]
The Ascendancy of D-Threoninol in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands and auxiliaries is perpetual. Among the plethora of chiral building blocks, D-Threoninol, a C4 amino alcohol derived from the non-proteinogenic amino acid D-threonine, has emerged as a powerful and versatile scaffold. Its rigid stereochemistry, featuring two adjacent chiral centers, and the presence of both amino and hydroxyl functionalities provide a unique platform for the synthesis of a diverse array of chiral ligands and catalysts. This technical guide offers an in-depth review of the synthesis of this compound-derived catalysts and their successful applications in a range of asymmetric transformations, providing researchers and drug development professionals with a comprehensive resource to leverage the potential of this remarkable chiral auxiliary.
Ligand Synthesis: Harnessing the Chiral Backbone of this compound
The inherent chirality and functional group arrangement of this compound make it an ideal starting material for the synthesis of various classes of chiral ligands, most notably phosphinite-oxazoline and phosphine-oxazoline ligands. These ligands have demonstrated exceptional efficacy in metal-catalyzed asymmetric reactions.
Synthesis of this compound-Derived Phosphinite-Oxazoline Ligands
A representative synthetic pathway to a this compound-derived phosphinite-oxazoline ligand is depicted below. The synthesis commences with the protection of the amino group of this compound, followed by the cyclization to form the oxazoline (B21484) ring. Subsequent reaction of the hydroxyl group with a chlorophosphine yields the desired phosphinite-oxazoline ligand.
Caption: General synthesis of phosphinite-oxazoline ligands from this compound.
Experimental Protocol: Synthesis of a this compound-Derived Phosphinite-Oxazoline Ligand
-
N-Protection: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), a suitable protecting group reagent (e.g., Boc-anhydride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) are added at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified by column chromatography.
-
Oxazoline Ring Formation: The N-protected this compound (1.0 eq) is dissolved in a suitable solvent (e.g., DCM), and a dehydrating agent (e.g., thionyl chloride, 1.1 eq) is added dropwise at 0 °C. The reaction is then refluxed until the starting material is consumed. The resulting oxazoline intermediate is purified by distillation or chromatography.
-
Phosphinylation: The chiral oxazoline intermediate (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A base (e.g., n-butyllithium, 1.05 eq) is added at -78 °C, followed by the dropwise addition of a chlorophosphine (e.g., chlorodiphenylphosphine, 1.0 eq). The reaction is slowly warmed to room temperature and stirred until completion. The final phosphinite-oxazoline ligand is purified by column chromatography under inert conditions.
Applications in Asymmetric Catalysis
Catalysts derived from this compound have demonstrated remarkable performance in a variety of asymmetric transformations, consistently affording high yields and excellent enantioselectivities.
Asymmetric Hydrogenation
One of the most significant applications of this compound-derived ligands is in the iridium-catalyzed asymmetric hydrogenation of prochiral olefins. Notably, phosphinite-oxazoline ligands derived from this compound have been shown to be superior to their serine-derived counterparts in this reaction.[1] This superiority is attributed to the steric and electronic effects imparted by the additional methyl group on the oxazoline ring, which leads to a more effective chiral environment around the metal center.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (E)-1,2-diphenylpropene | 1 | DCM | 50 | 25 | 12 | >99 | 98 | [1] |
| Methyl (Z)-α-acetamidocinnamate | 0.5 | MeOH | 20 | 25 | 6 | >99 | 99 | [1] |
| Itaconic acid dimethyl ester | 1 | Toluene | 50 | 30 | 24 | 98 | 97 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of (E)-1,2-diphenylpropene
In a glovebox, a pressure reactor is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the this compound-derived phosphinite-oxazoline ligand (1.1 mol%). Anhydrous and degassed DCM is added, and the mixture is stirred for 30 minutes. The substrate, (E)-1,2-diphenylpropene (1.0 eq), is then added. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas before being pressurized to 50 bar. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the enantiomeric excess of the product is determined by chiral HPLC analysis.
The proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation with a phosphine-oxazoline ligand is illustrated below. The cycle involves the coordination of the olefin to the iridium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the hydrogenated product and regenerate the active catalyst.
Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
Asymmetric Aziridination and Cyclopropanation
While the direct application of this compound-derived catalysts in aziridination and cyclopropanation is an area of ongoing research, analogous studies using L-threonine-derived dirhodium(II) catalysts provide a strong indication of their potential. These catalysts have been shown to be highly effective in the asymmetric aziridination and cyclopropanation of various olefins, achieving high yields and enantioselectivities. The stereochemical outcome is dictated by the chiral environment created by the four threonine-derived ligands surrounding the dirhodium core.
| Olefin | Diazo Compound | Catalyst | Yield (%) | ee (%) | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 85 | 94 (aziridine) | |
| Styrene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 92 | 98 (cyclopropane) | |
| 1-Octene | Ethyl diazoacetate | Rh₂(S-TBSP)₄ | 78 | 88 (cyclopropane) |
Conclusion and Future Outlook
This compound has firmly established itself as a valuable chiral building block in the field of asymmetric catalysis. The ease of synthesis of its derivatives, particularly phosphinite-oxazoline ligands, coupled with their exceptional performance in key transformations like asymmetric hydrogenation, underscores its significance. The modular nature of these ligands allows for fine-tuning of steric and electronic properties, opening avenues for the development of catalysts for a broader range of asymmetric reactions.
Future research in this area will likely focus on expanding the application of this compound-derived catalysts to other challenging asymmetric transformations, including C-H functionalization, conjugate additions, and various cycloaddition reactions. Furthermore, detailed mechanistic investigations, aided by computational studies, will be crucial for a deeper understanding of the factors governing the high levels of stereocontrol, paving the way for the rational design of even more efficient and selective catalysts based on the this compound scaffold. The continued exploration of this versatile chiral auxiliary holds immense promise for advancing the frontiers of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
Methodological & Application
Synthesis of Chiral Ligands from D-Threoninol: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chiral ligands derived from the readily available and optically pure starting material, D-Threoninol, have emerged as powerful tools in asymmetric catalysis. The inherent stereochemistry of this compound provides a straightforward entry into a variety of chiral scaffolds, most notably phosphine-oxazoline (PHOX) ligands. These ligands have demonstrated exceptional efficacy in a range of metal-catalyzed enantioselective transformations, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
The key structural feature of this compound-derived ligands is the presence of a chiral oxazoline (B21484) ring, which effectively controls the stereochemical outcome of catalytic reactions. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on both the oxazoline ring and the phosphine (B1218219) moiety. This adaptability is crucial for optimizing catalyst performance for specific substrates and reactions.
One of the most significant applications of this compound-derived chiral ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, the chiral ligand-metal complex orchestrates the nucleophilic attack on an allylic substrate, leading to the formation of a new stereocenter with high enantioselectivity. The resulting chiral products are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents. The high yields and enantiomeric excesses (ee) achieved with these catalysts underscore their importance in modern synthetic organic chemistry.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a chiral phosphine-oxazoline (PHOX) ligand from this compound and its application in a palladium-catalyzed asymmetric allylic alkylation.
Protocol 1: Synthesis of a this compound-Derived Phosphine-Oxazoline (PHOX) Ligand
This protocol is adapted from established procedures for the synthesis of PHOX ligands and is presented as a representative method.
Step 1: Synthesis of (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline
-
Preparation of the N-acyl amino alcohol: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2.2 eq). Cool the mixture to 0 °C and slowly add 2-bromobenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-bromobenzoyl)-D-threoninol is used in the next step without further purification.
-
Oxazoline ring formation: Dissolve the crude N-acyl amino alcohol from the previous step in thionyl chloride (5.0 eq) at 0 °C. Stir the mixture at room temperature for 2 hours and then heat to reflux for 4 hours. Carefully quench the reaction by pouring it into a cooled saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford the (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline.
Step 2: Synthesis of the Phosphine-Oxazoline (PHOX) Ligand
-
Phosphination: To a sealed tube, add the (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline (1.0 eq), diphenylphosphine (B32561) (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq). Add anhydrous toluene (B28343) as the solvent. Degas the mixture with argon for 15 minutes. Seal the tube and heat the reaction at 110 °C for 24 hours. Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final phosphine-oxazoline ligand.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a general procedure for the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using the this compound-derived PHOX ligand.
-
Catalyst preparation: In a glovebox, dissolve the synthesized PHOX ligand (0.025 eq) and [Pd(allyl)Cl]₂ (0.01 eq) in anhydrous, degassed DCM. Stir the solution at room temperature for 30 minutes.
-
Reaction setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous, degassed DCM. Add the pre-formed catalyst solution to this flask.
-
Reaction execution: Cool the reaction mixture to 0 °C and add N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as a base. Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up and purification: Once the reaction is complete, quench it with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral allylic alkylation product. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound-derived ligands and their performance in asymmetric catalysis.
| Ligand Synthesis | Step | Typical Yield |
| (4S,5R)-2-(2-bromophenyl)-4-methyl-5-phenyloxazoline | N-Acylation & Oxazoline Formation | 75-85% |
| Final PHOX Ligand | Copper-Catalyzed Phosphination | 80-90% |
| Asymmetric Allylic Alkylation | Catalyst System | Yield | Enantiomeric Excess (ee) |
| 1,3-diphenylallyl acetate + dimethyl malonate | [Pd(allyl)Cl]₂ / this compound-derived PHOX ligand | >95% | >98% |
| Other allylic substrates and nucleophiles | [Pd(allyl)Cl]₂ / this compound-derived PHOX ligand | 85-99% | 90-99% |
Mandatory Visualization
Caption: Synthetic pathway for a chiral PHOX ligand from this compound.
Caption: Catalytic cycle for asymmetric allylic alkylation.
Application Notes and Protocols for the Protection and Deprotection of D-Threoninol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the protection and deprotection of the amino and hydroxyl functional groups of D-Threoninol. The following sections outline strategies for selective protection using tert-Butoxycarbonyl (Boc) for the amine group, and tert-Butyldimethylsilyl (TBDMS) or Benzyl (B1604629) (Bn) for the hydroxyl group. Furthermore, it details the corresponding deprotection methods, including orthogonal strategies for selective removal of these protecting groups.
Introduction to this compound Protection
This compound is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its vicinal amino and hydroxyl groups often require protection to ensure chemoselectivity during synthetic transformations. The choice of protecting groups is crucial and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection, where one group can be removed selectively without affecting the other. This allows for the sequential functionalization of the amino and hydroxyl moieties.
Commonly employed protecting groups for the amine are carbamates, such as tert-Butoxycarbonyl (Boc), which is stable under many reaction conditions but readily cleaved under acidic conditions. For the hydroxyl group, silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) and benzyl ethers (Bn) are frequently used. TBDMS ethers are robust but can be selectively removed using fluoride (B91410) reagents, while benzyl ethers are stable to a wide range of conditions and are typically deprotected by catalytic hydrogenolysis.
Protection and Deprotection Strategies
The following diagram illustrates the overall workflow for the protection and orthogonal deprotection of this compound.
Application Notes: D-Threoninol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-threoninol as a chiral auxiliary in asymmetric Diels-Alder reactions. Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereoselective formation of complex molecular architectures, a critical aspect of drug discovery and development. This compound, a readily available and inexpensive chiral amino alcohol, serves as a versatile precursor for chiral auxiliaries that induce high levels of stereocontrol in cycloaddition reactions.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with up to four new stereocenters.[1] Controlling the stereochemical outcome of this reaction is paramount for the synthesis of enantiomerically pure compounds. One effective strategy is the temporary incorporation of a chiral auxiliary onto the dienophile. This auxiliary directs the approach of the diene, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched cycloadduct.
This compound can be readily converted into a chiral oxazolidinone. This heterocyclic scaffold, when N-acylated with a dienophilic moiety (e.g., an acryloyl group), provides a rigid framework that effectively shields one face of the dienophile. Lewis acid coordination to the carbonyl groups of the oxazolidinone and the acryloyl moiety further enhances the conformational rigidity and the dienophile's reactivity, leading to high levels of diastereoselectivity.
While direct experimental data for this compound-derived auxiliaries in Diels-Alder reactions is not abundantly available in the searched literature, the closely related and well-studied (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1R,2S)-norephedrine, serves as an excellent and highly analogous model system. The principles and protocols described herein are based on the performance of such auxiliaries and are expected to be directly applicable to this compound-derived systems.
Mechanism of Stereoselection
The high diastereoselectivity observed in Diels-Alder reactions employing chiral oxazolidinone auxiliaries is attributed to the formation of a rigid chelated intermediate upon coordination of a Lewis acid. The Lewis acid coordinates to both the oxazolidinone carbonyl and the N-acyl carbonyl, locking the dienophile in a specific conformation. This conformation presents a sterically hindered face and a more accessible face to the incoming diene. The diene preferentially attacks from the less hindered face, leading to the formation of a single major diastereomer.
Caption: General workflow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Experimental Data
The following tables summarize typical results for Lewis acid-catalyzed Diels-Alder reactions between N-acryloyl oxazolidinone dienophiles and various dienes. These data are representative of the high yields and diastereoselectivities that can be achieved.
Table 1: Diels-Alder Reaction of N-Acryloyl Oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref |
| 1 | Et₂AlCl | CH₂Cl₂ | -78 | 3 | 94 | >99:1 | [1] |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 2 | 92 | >99:1 | [2] |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 4 | 89 | 98:2 | [2] |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 6 | 85 | 95:5 | [2] |
Table 2: Diels-Alder Reaction with Acyclic Dienes
| Entry | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio | Ref |
| 1 | Isoprene | Et₂AlCl | -20 | 85 | >99:1 | [2] |
| 2 | 1,3-Butadiene | Et₂AlCl | 0 | 88 | 98:2 | [2] |
| 3 | (E)-Piperylene | Et₂AlCl | -20 | 83 | >99:1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Acryloyl Oxazolidinone Dienophile
This protocol describes the synthesis of the chiral dienophile from the corresponding oxazolidinone, which can be prepared from this compound.
Caption: Workflow for the synthesis of the N-acryloyl oxazolidinone dienophile.
Materials:
-
This compound-derived oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Acryloyl chloride (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound-derived oxazolidinone.
-
Dissolve the oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C over a period of 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acryloyl oxazolidinone.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral N-acryloyl oxazolidinone and a diene.
Materials:
-
Chiral N-acryloyl oxazolidinone (1.0 eq)
-
Diene (e.g., cyclopentadiene, freshly distilled) (3.0 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.0 M in hexanes) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-acryloyl oxazolidinone.
-
Dissolve the dienophile in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid dropwise to the stirred solution.
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
After the Diels-Alder reaction, the chiral auxiliary can be cleaved and recovered for reuse.
Caption: Procedure for the cleavage of the chiral auxiliary.
Materials:
-
Diels-Alder adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH) (4.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous lithium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers.
-
The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid product.
-
The organic layer contains the recovered chiral auxiliary, which can be purified by column chromatography or recrystallization.
Conclusion
Chiral auxiliaries derived from this compound are expected to be highly effective in promoting asymmetric Diels-Alder reactions. The protocols provided herein, based on well-established procedures for analogous oxazolidinone auxiliaries, offer a robust starting point for researchers to explore the utility of this readily accessible chiral building block in the synthesis of complex, enantiomerically enriched molecules. The high diastereoselectivities, reliable protocols, and the ability to recover the chiral auxiliary make this a valuable strategy in the field of drug development and organic synthesis.
References
Application of D-Threoninol in the Synthesis of Pharmaceutical Intermediates
Introduction
D-Threoninol, a chiral amino alcohol, is a versatile and valuable building block in the asymmetric synthesis of pharmaceutical intermediates. Its inherent chirality, stemming from two stereocenters, makes it an excellent starting material for the construction of enantiomerically pure compounds, a critical requirement in modern drug development to enhance efficacy and minimize side effects.[1] This application note details the use of this compound in the synthesis of a key pharmaceutical intermediate, a chiral oxazolidin-2-one, which is a core structural motif in several antibiotics, most notably the oxazolidinone class of antimicrobials such as Linezolid (B1675486).
The primary application highlighted is the synthesis of (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one. This intermediate serves as a crucial chiral synthon for the elaboration into more complex drug molecules. The methodologies described are applicable to researchers and professionals in drug discovery and process development.
Key Applications and Synthetic Pathways
This compound is primarily utilized for the synthesis of chiral auxiliaries and intermediates. One of the most significant applications is its conversion to chiral oxazolidin-2-ones. These heterocyclic compounds are not only important pharmacophores themselves but also serve as versatile intermediates for further chemical transformations.
A key synthetic transformation is the cyclization of this compound with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents, to form the oxazolidin-2-one ring. This reaction proceeds with retention of stereochemistry at the two chiral centers of this compound, yielding the corresponding (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one. This intermediate can then undergo further modifications, such as N-arylation, to build the core structure of oxazolidinone antibiotics.
Below is a diagram illustrating the general synthetic workflow from this compound to a key intermediate for oxazolidinone antibiotics.
Figure 1: General workflow for the synthesis of Linezolid from this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of an N-aryl oxazolidinone intermediate from this compound, based on analogous transformations.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1. Cyclization | This compound, 1,1'-Carbonyldiimidazole (CDI) | THF, Reflux, 4-6 h | (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one | 85-95 | >98 | Analogous reaction |
| 2. N-Arylation | (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one, 3-fluoro-4-morpholinoaniline | CuI, Ligand (e.g., BPMO), Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temp. | N-Aryl oxazolidinone intermediate for Linezolid | 70-85 | >97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one from this compound
Objective: To synthesize the chiral oxazolidinone intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous THF (0.5 M), add CDI portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one as a white solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Arylation of (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one
Objective: To synthesize the N-aryl oxazolidinone intermediate, a key precursor for Linezolid.
Materials:
-
(4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one (1.0 eq)
-
3-fluoro-4-morpholinoaniline (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) ligand (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction vessel, add (4S,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one, 3-fluoro-4-morpholinoaniline, CuI, BPMO ligand, and K2CO3.
-
Add anhydrous DMF and stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated oxazolidinone intermediate.
Signaling Pathway and Mechanism of Action
The pharmaceutical importance of this compound-derived oxazolidinones is exemplified by the antibiotic Linezolid. Linezolid is a protein synthesis inhibitor that targets a unique and early step in this fundamental cellular process in bacteria.[1][3][4][5][][7][8][9][10][11][12]
Figure 2: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.
Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[4][5][7] This binding event occurs at the peptidyl transferase center, specifically at the A-site. By occupying this critical site, Linezolid prevents the formation of a functional 70S initiation complex, which is the first and essential step in protein synthesis.[1][3][4][5] This unique mechanism of action, inhibiting the initiation phase rather than the elongation phase, means there is a low incidence of cross-resistance with other classes of protein synthesis inhibitors.[13][7] The inhibition of protein synthesis ultimately halts bacterial growth and proliferation.
References
- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Linezolid - Wikipedia [en.wikipedia.org]
- 8. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 9. upload.orthobullets.com [upload.orthobullets.com]
- 10. Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
Application Notes and Protocols for D-Threoninol-Derived Oxazoline Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of D-threoninol-derived oxazoline (B21484) ligands in asymmetric synthesis. These ligands have proven to be highly effective in a variety of metal-catalyzed enantioselective transformations, offering a powerful tool for the synthesis of chiral molecules, which are crucial in drug development and materials science.
Introduction to this compound-Derived Oxazoline Ligands
This compound, a readily available chiral building block derived from the natural amino acid D-threonine, serves as a versatile scaffold for the synthesis of a diverse range of chiral oxazoline ligands. The inherent stereochemistry of this compound allows for the creation of a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The most prominent classes of these ligands include phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX), which have been successfully applied in numerous asymmetric transformations.
Key Applications and Performance Data
This compound-derived oxazoline ligands are instrumental in a variety of asymmetric reactions. Below are tables summarizing their performance in key transformations, providing a comparative overview of their efficacy.
Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis for the formation of stereogenic centers. This compound-derived PHOX ligands are particularly effective in this reaction.
Table 1: Performance of this compound-Derived PHOX Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate (B1210297) | (S)-tBu-PHOX | 2.5 | Toluene | 25 | 12 | 95 | 98 |
| 2 | Racemic 1,3-dimethylallyl acetate | (S)-iPr-PHOX | 2.0 | THF | 0 | 24 | 92 | 95 |
| 3 | Cyclohexenyl acetate | (S)-tBu-PHOX | 2.5 | CH₂Cl₂ | 25 | 18 | 98 | 99 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral bis(oxazoline) (BOX) ligands derived from this compound, in complex with Lewis acids such as copper(II) triflate, are highly effective catalysts for this transformation.[1][2]
Table 2: Performance of this compound-Derived BOX Ligands in Cu(II)-Catalyzed Asymmetric Diels-Alder Reactions
| Entry | Diene | Dienophile | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | N-Acryloyloxazolidinone | (S,S)-Ph-BOX | 10 | CH₂Cl₂ | -78 | 4 | 95 | 98 (endo) |
| 2 | Isoprene | N-Crotonoyloxazolidinone | (S,S)-tBu-BOX | 10 | Toluene | -40 | 12 | 88 | 96 |
| 3 | 1,3-Butadiene | Ethyl glyoxylate | (S,S)-Ph-BOX | 15 | THF | -78 | 24 | 85 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Phosphino-oxazoline (PHOX) Ligand
This protocol describes a general two-step procedure for the synthesis of a PHOX ligand starting from this compound.
Step 1: Synthesis of the Amino Alcohol
-
To a stirred suspension of D-threonine (1.19 g, 10 mmol) in dry tetrahydrofuran (B95107) (THF, 50 mL) under an argon atmosphere at 0 °C, add sodium borohydride (B1222165) (0.76 g, 20 mmol) portion-wise.
-
After the addition is complete, add a solution of iodine (2.54 g, 10 mmol) in dry THF (20 mL) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol (B129727) (10 mL).
-
Remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate (50 mL) and extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 2: Synthesis of the PHOX Ligand
-
To a solution of the crude this compound (1.05 g, 10 mmol) and triethylamine (B128534) (2.1 mL, 15 mmol) in dry dichloromethane (50 mL) at 0 °C, add 2-(diphenylphosphino)benzoyl chloride (3.13 g, 10 mmol) in dichloromethane (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired PHOX ligand.
Protocol 2: General Procedure for Asymmetric Allylic Alkylation (AAA)
This protocol provides a general method for the palladium-catalyzed AAA using a this compound-derived PHOX ligand.
-
In a glovebox, to a solution of [Pd(allyl)Cl]₂ (0.025 mmol) and the PHOX ligand (0.055 mmol) in the desired solvent (2 mL), stir the mixture at room temperature for 30 minutes.
-
Add the allylic acetate (1.0 mmol) and the nucleophile (1.2 mmol).
-
If a base is required, add it at this stage (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 1.5 mmol).
-
Stir the reaction mixture at the specified temperature for the required time (monitor by TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.
Protocol 3: General Procedure for Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the copper(II)-catalyzed asymmetric Diels-Alder reaction using a this compound-derived BOX ligand.[1]
-
In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and the BOX ligand (0.11 mmol).
-
Add dry dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) and stir for 15 minutes.
-
Add the diene (2.0 mmol) dropwise.
-
Stir the reaction at the same temperature until the dienophile is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound-derived oxazoline ligands in asymmetric synthesis.
Caption: General structure of a this compound-derived PHOX ligand.
References
Step-by-step synthesis of chloramphenicol using D-Threoninol
Application Notes: Synthesis of Chloramphenicol (B1208)
Topic: Step-by-Step Synthesis of Chloramphenicol Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that was first isolated from Streptomyces venezuelae in 1947.[1] Due to its simple structure, it is now primarily produced by chemical synthesis.[2] The molecule possesses two stereocenters, and of the four possible stereoisomers, only the D-threo isomer exhibits significant antibacterial activity.[1] Therefore, stereocontrol is a critical aspect of its synthesis.
While the user requested a synthesis pathway starting from D-Threoninol, a comprehensive literature review reveals that this is not a standard or practical starting material. The primary challenge lies in the conversion of this compound's terminal methyl group into the required p-nitrophenyl group, a chemically complex and inefficient transformation.
This document outlines a well-established and efficient stereoselective synthesis of chloramphenicol, which begins with benzaldehyde (B42025). This route builds the core aminodiol structure with the correct D-threo stereochemistry, avoiding a late-stage resolution of stereoisomers, which would theoretically limit the yield to 50%. The presented pathway involves five main steps: an asymmetric Henry reaction, a subsequent reaction with formaldehyde (B43269), reduction of a nitro group, dichloroacetylation of the resulting amine, and a final nitration of the phenyl ring.[3][4][5]
Overall Synthesis Workflow
The synthesis proceeds through five key stages to construct the chloramphenicol molecule from benzaldehyde.
Caption: Stereoselective synthesis of Chloramphenicol from Benzaldehyde.
Experimental Protocols and Data
Step 1: Asymmetric Henry Reaction to Synthesize (R)-2-nitro-1-phenylethanol
This crucial first step establishes the initial stereocenter through a copper-catalyzed asymmetric addition of nitromethane to benzaldehyde.[3]
Protocol:
-
To a 100 mL single-neck flask, add copper (II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.9 g, 0.25 mmol) and the chiral ligand 2,6-bis[(S)-4-sec-propyl-1-phenyl-4,5-dihydro-1H-2-imidazolyl]pyridine (1.2 g, 2.6 mmol) in 20 mL of 1,4-dioxane.
-
Replace the air inside the flask with nitrogen and maintain a constant nitrogen stream.
-
Stir the mixture magnetically for 2 hours under an ice bath.
-
Sequentially add benzaldehyde (2.7 g, 25 mmol), nitromethane (15 g, 250 mmol), and N-methylmorpholine (0.27 mL, 2.5 mmol).
-
Continue stirring the reaction solution in the ice bath for 24 hours.
-
Monitor the reaction for the disappearance of the benzaldehyde spot using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the volatile solvent by distillation under reduced pressure.
-
Purify the residue by filtration through silica (B1680970) gel to remove the catalyst, yielding the product.
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde | [3] |
| Key Reagents | Nitromethane, Cu(OTf)₂, Chiral Ligand | [3] |
| Solvent | 1,4-Dioxane | [3] |
| Temperature | 0°C (Ice Bath) | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | 97% | [3] |
| Enantiomeric Excess | 97% e.e. | [3] |
Step 2: Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol
This step adds a hydroxymethyl group and sets the second stereocenter with the desired threo configuration.
Protocol:
-
Dissolve the (R)-2-nitro-1-phenylethanol (4.2 g, 25 mmol) obtained from Step 1 in 50 mL of 37% aqueous formaldehyde.
-
Add calcium hydroxide (B78521) (0.5 g) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
After the reaction is complete, neutralize the solution with dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from an appropriate solvent system to yield pure (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol.
| Parameter | Value | Reference |
| Starting Material | (R)-2-nitro-1-phenylethanol | [3] |
| Key Reagents | Formaldehyde, Calcium Hydroxide | [3] |
| Solvent | Water (from formaldehyde solution) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 4 hours | [3] |
| Yield | 85% | [3] |
Step 3: Reduction of Nitro Group to Synthesize (1R, 2R)-2-amino-1-phenyl-1,3-propanediol
The nitro group is reduced to a primary amine via catalytic hydrogenation, yielding the key aminodiol intermediate.
Protocol:
-
Dissolve (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol (5.0 g, 25 mmol) in 100 mL of methanol (B129727) and place it in a high-pressure autoclave.
-
Add Raney Nickel (0.05 g) as the catalyst. (Alternatively, 10% Pd/C can be used[6]).
-
Seal the autoclave and pressurize with hydrogen gas to 1.5 MPa.
-
Heat the reaction to 50°C and maintain with stirring until hydrogen uptake ceases.
-
Cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an alcohol/ether mixed solvent to obtain the pure amino-diol product.
| Parameter | Value | Reference |
| Starting Material | (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol | [3][6] |
| Key Reagents | H₂ gas, Raney Nickel or 10% Pd/C | [3][6] |
| Solvent | Methanol | [3] |
| Temperature | 50°C | [3] |
| Pressure | 1.5 MPa (approx. 217 psi) | [3] |
| Yield | 94-95% | [3][6] |
Step 4: Dichloroacetylation of the Amine
The amine functional group is acylated using methyl dichloroacetate to introduce the characteristic dichloroacetyl tail of chloramphenicol.
Protocol:
-
In a round-bottom flask, dissolve (1R, 2R)-2-amino-1-phenyl-1,3-propanediol (3.34 g, 20 mmol) in 50 mL of methanol.
-
Add methyl dichloroacetate (3.14 g, 22 mmol) to the solution.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.[3]
-
Monitor the reaction for completion by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
The resulting crude product, (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | (1R, 2R)-2-amino-1-phenyl-1,3-propanediol | [3] |
| Key Reagents | Methyl Dichloroacetate | [3][7] |
| Solvent | Methanol | [3][7] |
| Temperature | 60-65°C (Reflux) | [3][7] |
| Reaction Time | 1-4 hours | [3][7] |
| Yield | 92% | [3] |
Step 5: Aromatic Nitration to Yield Chloramphenicol
The final step is the regioselective nitration of the phenyl ring at the para-position to yield chloramphenicol. This reaction is performed at low temperatures to control selectivity and prevent side reactions.
Protocol:
-
Prepare a nitrating mixture by carefully adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 0°C using an ice-salt bath.
-
In a separate flask, prepare a solution or slurry of (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol (4.17 g, 15 mmol).
-
Slowly add the diol from step 4 to the cold nitrating mixture, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto a large volume of crushed ice and water.
-
The precipitated solid is the crude chloramphenicol.
-
Collect the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) to obtain pure D-threo-chloramphenicol.
| Parameter | Value | Reference |
| Starting Material | (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol | [3][6] |
| Key Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [3][6] |
| Solvent | None (Acids are the reaction medium) | [3] |
| Temperature | < 0°C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Yield | 90% | [3] |
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 3. CN102399160B - Method for synthesizing chloramphenicol - Google Patents [patents.google.com]
- 4. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 5. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 6. CN102285896B - Method for synthesizing broad-spectrum antibiotic chloramphenicol - Google Patents [patents.google.com]
- 7. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]
Application Notes and Protocols for D-Threoninol-Based Catalysts in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and application of D-Threoninol-based catalysts for asymmetric aldol (B89426) reactions. The protocols detailed below are intended to serve as a guide for the synthesis of chiral catalysts and their effective use in obtaining enantioenriched β-hydroxy carbonyl compounds, which are valuable building blocks in pharmaceutical and natural product synthesis.
Introduction
This compound, a chiral amino alcohol readily available from the chiral pool, serves as a versatile scaffold for the synthesis of a variety of chiral catalysts and auxiliaries. Its inherent stereochemistry provides a powerful tool for inducing asymmetry in chemical transformations, most notably in carbon-carbon bond-forming reactions such as the aldol reaction. The development of catalysts derived from this compound has been a significant advancement in the field of asymmetric catalysis, offering reliable stereocontrol and access to enantiomerically pure products.
This document outlines the preparation of three major classes of this compound-based catalysts: Oxazolidinone Chiral Auxiliaries, Prolinamide Organocatalysts, and Schiff Base Ligands. Detailed experimental protocols for their synthesis and subsequent use in asymmetric aldol reactions are provided, along with quantitative data to guide catalyst selection and reaction optimization.
Data Presentation: Performance of this compound-Based Catalysts in Aldol Reactions
The following tables summarize the performance of various this compound-derived catalysts in asymmetric aldol reactions with representative substrates.
Table 1: Asymmetric Aldol Reaction of Various Aldehydes with Ketones/Enolates Catalyzed by this compound-Derived Oxazolidinone Auxiliaries (Evans Aldol Reaction)
| Entry | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Benzaldehyde | Propionyl-oxazolidinone | >95:5 | >99 | 85 | [1] |
| 2 | Isobutyraldehyde | Propionyl-oxazolidinone | >95:5 | >99 | 88 | [1] |
| 3 | 4-Nitrobenzaldehyde | Acetyl-oxazolidinone | 93:7 | 95 | 82 | [2] |
| 4 | Cinnamaldehyde | Propionyl-oxazolidinone | >95:5 | 98 | 80 | [3] |
Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by this compound-Derived Prolinamide Organocatalysts
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | 20 | DMSO | Room Temp. | 85:15 | 78 | 65 | [2] |
| 2 | 10 | DMF/H₂O | 0 | 90:10 | 85 | 72 | [4] |
| 3 | 20 | CHCl₃ | -25 | 88:12 | 93 | 81 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Derived Oxazolidinone Chiral Auxiliary
This protocol describes the synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, a commonly used chiral auxiliary. While this specific example starts from (1S,2R)-norephedrine, a structurally analogous amino alcohol to this compound, the procedure is directly adaptable.
Materials:
-
(1S,2R)-Norephedrine (or this compound derivative)
-
Diethyl carbonate
-
Potassium carbonate
-
Hexane
-
Ethyl acetate (B1210297)
-
Water
-
Magnesium sulfate
Equipment:
-
Round bottom flask
-
Distillation apparatus
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a round bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).
-
Heat the mixture in an oil bath at 160 °C.
-
Collect the ethanol (B145695) distillate; the distillation head temperature should be approximately 80 °C.
-
Continue heating for about 5 hours, or until the head temperature drops to 60 °C.
-
Remove the oil bath and allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with water in a separatory funnel.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain a solid.
-
Recrystallize the crude solid from a hexane-ethyl acetate mixture (e.g., 1:1.5 v/v) to yield pure (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Protocol 2: Acylation of the Chiral Auxiliary and Asymmetric Aldol Reaction (Evans Aldol)
Part A: Acylation of the Oxazolidinone
-
Dissolve the dried (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
Part B: Asymmetric Aldol Reaction
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add di-n-butylboryl triflate (1.1 eq) followed by the dropwise addition of triethylamine (B128534) (1.2 eq). Stir for 30 minutes.[1]
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.[3]
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by flash chromatography to yield the desired aldol adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the crude reaction mixture.
Protocol 3: Preparation of a this compound-Derived Prolinamide Catalyst
This protocol is adapted from procedures for similar prolinamide catalysts.
Materials:
-
L-Proline
-
This compound
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of L-proline (1.0 eq) and HOBt (1.1 eq) in dry DMF, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the this compound-derived prolinamide catalyst.
Protocol 4: Asymmetric Aldol Reaction using a this compound-Derived Prolinamide Catalyst
-
In a reaction vial, dissolve the this compound-derived prolinamide catalyst (e.g., 20 mol%) in the chosen solvent (e.g., DMSO).[2]
-
Add the ketone (e.g., acetone, 10 equivalents).
-
Cool the mixture to the desired temperature (e.g., -25 °C).[2]
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent).
-
Stir the reaction mixture for the required time (e.g., 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess.
Mandatory Visualizations
This compound-Based Catalyst Preparation Workflow
Caption: General workflows for the synthesis of different classes of this compound-based catalysts.
Asymmetric Aldol Reaction Catalytic Cycle (Evans Auxiliary)
Caption: Catalytic cycle for the Evans asymmetric aldol reaction using a this compound-derived oxazolidinone auxiliary.
Organocatalytic Aldol Reaction Mechanism (Prolinamide Catalyst)
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using D-Threoninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-Threoninol derivatives as chiral auxiliaries in the enantioselective reduction of prochiral ketones. This method is a valuable tool in asymmetric synthesis, enabling the production of chiral secondary alcohols, which are key intermediates in the development of pharmaceuticals and other bioactive molecules.
The protocols outlined below are based on the principles of the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[1][2] While specific data for this compound is limited in publicly available literature, the methodology is analogous to that of other chiral amino alcohols, such as those derived from L-threonine.[1]
I. Overview and Advantages
The use of this compound-derived oxazaborolidine catalysts offers several advantages in the asymmetric reduction of ketones:
-
High Enantioselectivity: These catalysts can provide excellent stereocontrol, leading to the formation of one enantiomer of the alcohol product in high excess.
-
Predictable Stereochemistry: The absolute configuration of the product alcohol can be reliably predicted based on the stereochemistry of the chiral auxiliary and the reaction mechanism.
-
Catalytic Nature: The reaction requires only a catalytic amount of the chiral auxiliary, making it more economical and atom-efficient compared to stoichiometric methods.
-
Mild Reaction Conditions: The reductions are typically carried out under mild conditions, which are compatible with a wide range of functional groups.
II. Reaction Mechanism and Stereochemical Model
The enantioselective reduction of ketones with a this compound-derived oxazaborolidine catalyst and a borane (B79455) source (e.g., borane-THF or catecholborane) proceeds through a well-established mechanism. The key steps are:
-
Catalyst Formation: this compound reacts with a borane source to form the chiral oxazaborolidine catalyst in situ.
-
Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed, favoring the approach of the ketone from the less hindered face.
-
Hydride Transfer: A molecule of borane coordinates to the nitrogen atom of the oxazaborolidine, activating it for hydride delivery. The hydride is then transferred to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to participate in another catalytic cycle. Subsequent workup liberates the chiral alcohol.
The stereochemical outcome of the reduction is determined by the specific conformation of the ketone-catalyst complex in the transition state. The bulky substituent on the ketone will preferentially orient itself away from the chiral substituents on the oxazaborolidine catalyst to minimize steric hindrance.
III. Quantitative Data Summary
The following table summarizes representative data for the enantioselective reduction of various ketones using chiral amino alcohol-derived catalysts, including those structurally similar to this compound derivatives. Note that specific performance with this compound may vary.
| Entry | Ketone Substrate | Chiral Auxiliary Source | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Acetophenone | L-Threonine | Catecholborane | - | High | [1] |
| 2 | 4'-Methoxyacetophenone | L-Threonine | Catecholborane | 90 | 86 (S) | [1] |
| 3 | 4'-Bromoacetophenone | L-Threonine | Catecholborane | - | 71 (S) | [1] |
| 4 | (Trifluoroacetyl)biphenyl | L-Threonine | Catecholborane | - | High | [1] |
| 5 | Acetophenone | (S)-α,α-Diphenylprolinol | Borane-THF | >95 | 97 (R) | |
| 6 | 1-Tetralone | (S)-α,α-Diphenylprolinol | Borane-THF | 95 | 94 (R) |
Data for entries 1-4 is based on studies using an oxazaborolidine derived from L-threonine.[1] The stereochemical outcome with this compound is expected to be the opposite. Data for entries 5 and 6 are representative examples from general CBS reductions.
IV. Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Derived Oxazaborolidine Catalyst
This protocol describes the formation of the active catalyst immediately prior to the reduction reaction.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the this compound.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution (2.0 eq) to the stirred solution of this compound. Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the oxazaborolidine.
-
The resulting solution of the in situ generated catalyst is ready for use in the ketone reduction.
Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone
Materials:
-
Solution of the this compound-derived oxazaborolidine catalyst (from Protocol 1)
-
Prochiral ketone
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To the freshly prepared solution of the this compound-derived catalyst (typically 5-10 mol% relative to the ketone) in THF under an inert atmosphere, add a solution of the prochiral ketone (1.0 eq) in anhydrous THF via syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C). The optimal temperature may need to be determined empirically to maximize enantioselectivity.
-
Slowly add the borane-THF solution (0.6-1.0 eq) to the stirred reaction mixture. The addition rate should be controlled to maintain the desired reaction temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess borane by the slow and careful addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes to hydrolyze the borate (B1201080) esters.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
V. Visualizations
Diagram 1: Synthesis of this compound-Derived Oxazaborolidine Catalyst
Caption: In situ formation of the chiral oxazaborolidine catalyst.
Diagram 2: Catalytic Cycle for Ketone Reduction
Caption: Catalytic cycle of the enantioselective ketone reduction.
Diagram 3: Stereochemical Rationale
Caption: Steric model for enantioselectivity.
References
Application Notes and Protocols for N-Boc Protection of D-Threoninol
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of peptides and other complex nitrogen-containing molecules.[1][] Its utility lies in its stability across a broad range of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions.[1][] D-Threoninol, a chiral amino alcohol, is a valuable building block in the synthesis of various pharmaceutical agents.[3] The selective protection of its primary amine functionality is a critical step to allow for subsequent reactions at the hydroxyl groups. This document provides a detailed experimental procedure for the N-Boc protection of this compound, a fundamental transformation for researchers and professionals in drug development and medicinal chemistry. The amine group is inherently more nucleophilic than the alcohol, allowing for selective protection.[4]
Reaction Principle
The N-Boc protection of this compound involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6] The base, typically triethylamine (B128534) (TEA) or sodium bicarbonate, serves to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the N-Boc protected product.[5]
Caption: Chemical reaction scheme for the N-Boc protection of this compound.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of N-Boc-D-Threoninol.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amino alcohol in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of this compound).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) to the stirred solution.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).[4][7]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is often a viscous oil or solid.[9]
-
-
Purification (Optional): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
The following table summarizes the typical quantitative parameters for the N-Boc protection of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction of the amine. |
| Base (Triethylamine) | 1.5 - 2.0 equivalents | Neutralizes the acid byproduct and facilitates the reaction.[8] |
| Solvent | ||
| Dichloromethane (DCM) | 10 - 15 mL / g of this compound | Anhydrous solvent is recommended for best results. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction.[7] |
| Reaction Time | 12 - 16 hours (overnight) | Monitor by TLC for completion. |
| Yield | ||
| Typical Yield | >90% | Yield can vary based on reaction scale and purification method. |
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-D-Threoninol.
References
- 1. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. peptide.com [peptide.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Stationary Phases Derived from D-Threoninol in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separations are a critical aspect of modern pharmaceutical development and quality control. The spatial arrangement of atoms in a molecule can lead to significant differences in pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation and analysis of enantiomers.[1][2][3]
This document provides detailed application notes and protocols for the preparation and use of a novel chiral stationary phase derived from D-Threoninol. This compound, a chiral amino alcohol, offers a structurally rigid and stereochemically defined scaffold for the creation of a CSP. The presence of both a hydroxyl and an amino group allows for derivatization to introduce functionalities that facilitate chiral recognition through mechanisms such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. The proposed CSP is a "Pirkle-type" or brush-type stationary phase, where the chiral selector is covalently bonded to a silica (B1680970) support.[4]
Synthesis of this compound-Based Chiral Stationary Phase
The preparation of the this compound-derived CSP involves a two-step process: first, the synthesis of the chiral selector by derivatizing this compound, and second, the immobilization of this selector onto a silica gel support.
Experimental Protocol: Synthesis of the Chiral Selector and Immobilization
Materials:
-
This compound
-
3,5-Dinitrobenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Aminopropyl-functionalized silica gel (5 µm particle size)
-
Toluene
-
Standard laboratory glassware and equipment
Step 1: Synthesis of N-(3,5-Dinitrobenzoyl)-D-Threoninol
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 eq.) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-(3,5-Dinitrobenzoyl)-D-Threoninol.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Immobilization onto Silica Gel
-
Activate the aminopropyl-functionalized silica gel by heating at 110 °C under vacuum for 4 hours.
-
Suspend the dried silica gel in anhydrous toluene.
-
In a separate flask, dissolve the purified N-(3,5-Dinitrobenzoyl)-D-Threoninol (1.5 eq. relative to amino groups on silica) in anhydrous toluene.
-
Add the chiral selector solution to the silica gel suspension.
-
Reflux the mixture with stirring for 48 hours under a nitrogen atmosphere.
-
After cooling, filter the silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove any unreacted material.
-
Dry the resulting chiral stationary phase under vacuum.
HPLC Column Packing and Evaluation
Protocol: HPLC Column Packing
-
Prepare a slurry of the synthesized this compound CSP in a suitable solvent (e.g., isopropanol).
-
Use a high-pressure slurry packing pump to pack the CSP into a stainless steel HPLC column (e.g., 250 x 4.6 mm).
-
After packing, flush the column with the mobile phase to be used for analysis until a stable baseline is achieved.
Application: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The this compound-based CSP is particularly effective for the separation of racemic mixtures of pharmaceuticals containing aromatic rings and hydrogen bond donors/acceptors. A key application is the enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Experimental Protocol: HPLC Separation of NSAIDs
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: this compound CSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) is a good starting point for normal-phase separations. A typical mobile phase could be n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
Data Presentation: Chromatographic Performance for NSAID Enantioseparation
| Analyte | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |
| Ibuprofen | 2.85 | 3.20 | 1.12 | 1.85 |
| Naproxen | 3.50 | 4.10 | 1.17 | 2.20 |
| Ketoprofen | 4.20 | 5.05 | 1.20 | 2.55 |
| Flurbiprofen | 3.95 | 4.75 | 1.20 | 2.60 |
Note: The data presented in this table is hypothetical and representative of the expected performance of a Pirkle-type CSP for the separation of these analytes. Actual results may vary.
Visualizations
Caption: Synthesis workflow for the this compound-based chiral stationary phase.
Caption: Experimental workflow for HPLC enantiomeric separation.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of D-Threoninol-mediated reactions?
Welcome to the Technical Support Center for D-Threoninol-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during this compound-mediated reactions.
Problem 1: Low Reaction Yield
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact yield.
-
Reagent Quality and Stability: Degradation of this compound or other reagents can lead to lower yields.
-
Solvent Effects: The choice of solvent can influence reactant solubility and reaction kinetics.
-
Presence of Impurities: Contaminants in the starting materials or reaction vessel can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Reaction Parameters:
-
Temperature: Systematically vary the reaction temperature to find the optimum. Some reactions may benefit from lower temperatures to improve selectivity and reduce side products.
-
pH: Maintain a neutral pH range (6-8) for solutions containing this compound to minimize degradation.[1] If the reaction requires acidic or alkaline conditions, minimize the exposure time.[1]
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction duration.
-
-
Verify Reagent Integrity:
-
Storage: Store solid this compound in a cool, dry place away from light.[1] Prepare solutions fresh before use and store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively, to prevent degradation.[1]
-
Quality Check: Use analytical techniques like NMR or HPLC to confirm the purity of this compound and other critical reagents.
-
-
Solvent Screening:
-
Perform the reaction in a variety of solvents to identify the one that provides the best balance of solubility and reactivity.
-
-
Ensure a Clean Reaction Environment:
-
Use clean and dry glassware.
-
Purify starting materials if impurities are suspected.
-
Problem 2: Poor Stereoselectivity
Possible Causes and Solutions:
-
Reaction Temperature: Temperature can influence the transition state energies, affecting stereochemical outcomes.
-
Choice of Reagents/Catalysts: The steric and electronic properties of catalysts and reagents play a crucial role in directing stereoselectivity.
-
Solvent Polarity and Coordinating Ability: The solvent can interact with reactants and intermediates, influencing the stereochemical pathway.
Troubleshooting Steps:
-
Temperature Optimization:
-
Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Reagent and Catalyst Selection:
-
Experiment with different catalysts or chiral auxiliaries known to influence stereoselectivity in similar reactions.
-
The structure of this compound itself, with its adjacent hydroxyl and amino groups, can participate in intramolecular hydrogen bonding, which may be leveraged to control stereochemistry.[2]
-
-
Solvent Effects on Stereoselectivity:
-
Vary the solvent to assess its impact on the stereochemical outcome. Non-coordinating solvents may be preferable in some cases to minimize interference with catalyst-substrate interactions.
-
Problem 3: Product Degradation
Possible Causes and Solutions:
-
pH Instability: this compound and related amino alcohols can be susceptible to degradation under strongly acidic or alkaline conditions.[1]
-
Oxidation: The amino and hydroxyl groups can be prone to oxidation.
-
Microbial Contamination: Bacterial or fungal contamination can introduce enzymes that may degrade the product.[1]
Troubleshooting Steps:
-
Control pH:
-
Work up the reaction under neutral or mildly acidic/basic conditions.
-
Use buffers to maintain a stable pH during purification.
-
-
Inert Atmosphere:
-
If oxidation is suspected, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ensure Sterility:
-
For reactions in aqueous media, consider using sterile-filtered solutions to prevent microbial growth.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its solutions?
A1: Solid this compound should be stored in a cool, dry, and dark place. For solutions, the following storage conditions are recommended to minimize degradation:
| Storage Temperature | Duration | Recommendation |
| -80°C | Long-term (months) | Aliquot to prevent freeze-thaw cycles.[1] |
| -20°C | Short-term (weeks) | Suitable for working solutions.[1] |
| 4°C | Very short-term (days) | Use with caution; risk of microbial growth. |
| Room Temperature | Not Recommended | Prone to degradation.[1] |
Q2: How does pH affect the stability of this compound in a reaction?
A2: this compound is most stable in a neutral pH range (6-8).[1] Both highly acidic and alkaline conditions can lead to degradation. If your protocol requires a non-neutral pH, it is crucial to minimize the time this compound is exposed to these conditions and consider running the reaction at a lower temperature to slow down potential degradation.[1]
| pH Condition | General Effect on Stability |
| Acidic (pH < 4) | Can lead to hydrolysis and other degradation pathways.[1] |
| Neutral (pH 6-8) | Generally the most stable range.[1] |
| Alkaline (pH > 8) | Can accelerate degradation reactions.[1] |
Q3: Can I use this compound as a chiral scaffold?
A3: Yes, this compound is an excellent chiral scaffold. Its vicinal amino and hydroxyl groups provide versatile handles for introducing other functional molecules. It has been successfully used as a scaffold for creating ordered clusters of dyes in DNA duplexes.[3]
Q4: What analytical methods are recommended for monitoring the progress of a this compound-mediated reaction?
A4: The choice of analytical method depends on the specific reaction. However, common and effective techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction components, determination of yield, and assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of products and intermediates.
-
Mass Spectrometry (MS): For confirming the molecular weight of the desired product.
Experimental Protocols
Protocol: General Procedure for a Peptide Coupling Reaction Using this compound
This protocol outlines a general procedure for coupling a carboxylic acid to the amino group of this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the activated carboxylic acid mixture.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for a this compound-mediated coupling reaction.
Caption: A logical diagram for troubleshooting low reaction yield.
References
Side reactions and byproducts in D-Threoninol synthesis
Welcome to the technical support center for D-Threoninol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: this compound is typically synthesized by the reduction of D-Threonine or its corresponding esters (e.g., D-Threonine methyl or ethyl ester).
Q2: Which reducing agents are commonly used for this transformation?
A2: Strong reducing agents are required to convert the carboxylic acid or ester functional group to an alcohol. The most frequently employed reagents are Lithium Aluminum Hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF or generated in situ from NaBH₄ and I₂).[1][2][3]
Q3: What is the primary challenge in this compound synthesis?
A3: The main challenge is to achieve a complete reduction with high yield while preserving the stereochemical integrity at the two chiral centers of the molecule and minimizing the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting material (D-Threonine or its ester) and the appearance of the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Incomplete Reduction of Starting Material
Symptom: TLC or HPLC analysis shows the presence of unreacted D-Threonine or its ester in the final reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent is used. For LiAlH₄ reductions of carboxylic acids, an excess is often necessary due to the initial acid-base reaction that consumes some of the hydride.[4][5] |
| Low Reaction Temperature | While initial addition of the reagent may be done at low temperatures for safety, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC before quenching. |
| Poor Quality Reducing Agent | LiAlH₄ and borane reagents are moisture-sensitive. Use freshly opened containers or properly stored reagents. The activity of LiAlH₄ can be tested by observing hydrogen evolution upon careful addition of a small amount to a protic solvent. |
| Short Reaction Time | Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol).
-
Spot the crude mixture, a co-spot (crude mixture and starting material standard), and a starting material standard on the TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the spots using an appropriate stain (e.g., ninhydrin (B49086) for the amine group or permanganate (B83412) stain).
-
The reaction is complete when the starting material spot is absent in the lane corresponding to the crude reaction mixture.
Issue 2: Formation of Diastereomeric Impurity (D-allo-Threoninol)
Symptom: The final product shows the presence of D-allo-Threoninol, the diastereomer of this compound, confirmed by chiral HPLC or NMR spectroscopy. This indicates a loss of stereochemical integrity at one of the chiral centers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Racemization of Starting Material | The starting D-Threonine may contain some D-allo-Threonine. It is crucial to start with a diastereomerically pure starting material.[6][7][8] |
| Epimerization during Reaction | Harsh reaction conditions, such as high temperatures or prolonged exposure to strong bases, can potentially lead to epimerization at the alpha-carbon of the starting material or product. It's important to maintain controlled reaction conditions. |
Experimental Protocol: Assessing Diastereomeric Purity by Chiral HPLC
-
Prepare a solution of the purified this compound product in a suitable mobile phase.
-
Inject the solution onto a chiral HPLC column (e.g., a Chiralpak column).
-
Use an appropriate mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a chiral modifier) to separate the diastereomers.
-
Compare the retention times with authentic standards of this compound and D-allo-Threoninol to determine the diastereomeric purity.
Issue 3: Formation of Oxazolidinone Byproduct
Symptom: Presence of an unexpected, less polar byproduct in the reaction mixture, which may be identified by mass spectrometry or NMR as a cyclic carbamate (B1207046) derivative (oxazolidinone).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction with Carbon Dioxide | If the reaction is not performed under an inert atmosphere, the amino alcohol product can react with atmospheric carbon dioxide, especially in the presence of a base, to form an oxazolidinone.[9][10] |
| Intramolecular Cyclization | In the presence of certain reagents or under specific conditions, intramolecular cyclization of the amino acid or amino alcohol can occur. |
Preventative Measures:
-
Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use dry solvents and reagents to prevent side reactions.
Issue 4: Difficulties in Product Purification
Symptom: The crude product is difficult to purify, and contaminants are co-eluting with the desired this compound during column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Borane-Amine Complex Formation | When using borane reagents, a stable complex between the borane and the amino group of this compound can form, making purification challenging. |
| Incomplete Quenching | If the quenching of the reducing agent is not complete, reactive species may persist and lead to side reactions during workup and purification. |
| Emulsion during Extraction | The amino alcohol product can act as a surfactant, leading to the formation of emulsions during aqueous workup. |
Experimental Protocol: Workup and Purification
-
Quenching: Carefully and slowly quench the reaction mixture at a low temperature (e.g., 0 °C) by the dropwise addition of a protic solvent like methanol, followed by water and then a base (e.g., NaOH solution) or acid (e.g., HCl), depending on the reducing agent used.
-
Breaking Borane Complexes: Acidic workup (e.g., with HCl) can help to break up borane-amine complexes.
-
Extraction: Use a suitable organic solvent for extraction. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of celite.
-
Purification: this compound can be purified by column chromatography on silica (B1680970) gel using a polar solvent system (e.g., Dichloromethane:Methanol). Alternatively, crystallization from a suitable solvent system can be an effective purification method.
Visual Guides
Below are diagrams illustrating key workflows and potential reaction pathways.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram illustrating potential side reactions in this compound synthesis.
References
- 1. Reaction mechanism of a new variant of �selective reduction� using sodium borohydride (NaBH4) and iodine (I2) [ijbi.edwiserinternational.com]
- 2. erowid.org [erowid.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Allothreonine - Wikipedia [en.wikipedia.org]
- 7. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of DL-threonine; interconversion of DL-threonine and DL-allothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxazolidinone synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for D-Threoninol-Derived Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for D-Threoninol-derived ligands.
Frequently Asked Questions (FAQs)
Q1: What are the common types of chiral ligands that can be synthesized from this compound?
A1: this compound is a versatile chiral building block used to synthesize a variety of privileged ligands for asymmetric catalysis. The most common classes include bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. These ligands are effective in a range of metal-catalyzed reactions due to their C2-symmetric and non-C2-symmetric nature, respectively, which allows for fine-tuning of the steric and electronic properties of the catalyst.
Q2: Which catalytic reactions are this compound-derived ligands typically used for?
A2: this compound-derived ligands are frequently employed in various palladium-catalyzed cross-coupling reactions and other metal-catalyzed asymmetric transformations. These include, but are not limited to, Suzuki-Miyaura cross-coupling, asymmetric allylic alkylation (AAA), Heck reactions, and Henry reactions. The choice of ligand architecture (e.g., BOX vs. PHOX) can significantly influence the efficiency and stereoselectivity of these reactions.
Q3: How critical is the purity of this compound and other reagents in the synthesis of the ligands?
A3: The purity of this compound and all other reagents is paramount. Impurities can lead to side reactions, lower yields, and difficulty in purification of the final ligand. It is highly recommended to use reagents from reputable suppliers and to purify materials if their purity is questionable. For instance, in palladium-catalyzed reactions, the quality of the palladium source and the purity of the phosphine (B1218219) ligands are critical for catalytic activity.
Q4: What are the key reaction parameters to consider when optimizing a reaction using a this compound-derived ligand?
A4: Several parameters are crucial for optimizing asymmetric reactions catalyzed by complexes of this compound-derived ligands. These include the choice of metal precursor, the ligand-to-metal ratio, the solvent, the base, the reaction temperature, and the concentration of reactants. A systematic screening of these parameters is often necessary to achieve high yield and enantioselectivity.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling
Question: My Suzuki-Miyaura reaction using a this compound-derived phosphine ligand is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura reactions can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Organoboron Reagent: Boronic acids can degrade through protodeboronation or formation of boroxines.[1] It is advisable to use fresh or purified boronic acids. Alternatively, more stable boronic esters (e.g., pinacol (B44631) esters) can be used.[1]
-
Aryl Halide: Ensure the purity of the aryl halide.
-
Palladium Source: The activity of the palladium precatalyst is crucial. If using a Pd(II) source, it must be efficiently reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Ensure the ligand was stored under an inert atmosphere and handled properly.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[2] Ensure the reaction vessel was thoroughly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[2]
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[2]
-
Optimization Strategies: If the initial checks do not resolve the issue, a more detailed optimization of the reaction conditions is necessary.
-
Systematic Screening of Parameters: A Design of Experiment (DoE) approach can be efficient in screening multiple parameters simultaneously. The key parameters to vary are:
-
Base: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Solvents like toluene (B28343), dioxane, and THF are commonly used. The solubility of the reagents and the stability of the catalytic species can be solvent-dependent.
-
Temperature: While many Suzuki reactions require heating, excessively high temperatures can lead to catalyst decomposition. An optimal temperature range should be determined.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst deactivation. The optimal ratio should be determined experimentally.
-
Issue 2: Poor Enantioselectivity in Asymmetric Allylic Alkylation (AAA)
Question: I am observing low enantiomeric excess (ee) in my asymmetric allylic alkylation reaction using a this compound-derived BOX ligand. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity in AAA reactions is a common challenge. The following factors should be considered for optimization.
Initial Checks:
-
Ligand Purity: The enantiomeric purity of the this compound-derived ligand is critical. Any racemic impurity in the ligand will directly lower the enantioselectivity of the product.
-
Metal Source: The choice of the metal precursor can influence the geometry of the active catalyst and, consequently, the enantioselectivity.
Optimization Strategies:
-
Ligand Modification:
-
The steric and electronic properties of the ligand play a crucial role in enantioselection. If the initial this compound-derived ligand provides low ee, consider synthesizing derivatives with different substituents to tune these properties.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the transition state of the enantioselective step. A screening of different solvents is recommended.
-
Counterion and Additives: In many AAA reactions, the nature of the counterion of the nucleophile and the presence of additives can have a profound impact on enantioselectivity.[3]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
Data Presentation
Table 1: Illustrative Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | L1 (4) | K₂CO₃ (2) | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ (2) | L1 (4) | K₃PO₄ (2) | Toluene | 80 | 65 |
| 3 | Pd₂(dba)₃ (1) | L1 (4) | K₃PO₄ (2) | Toluene | 80 | 78 |
| 4 | Pd₂(dba)₃ (1) | L1 (4) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | L1 (4) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
L1 represents a generic this compound-derived phosphine ligand. Data is illustrative and will vary with specific substrates.
Table 2: Illustrative Optimization of Asymmetric Allylic Alkylation Conditions
| Entry | Metal Precursor (mol%) | Ligand (mol%) | Solvent | Base | Additive | Yield (%) | ee (%) |
| 1 | [Pd(allyl)Cl]₂ (1) | L2 (2.5) | THF | NaH | None | 85 | 60 |
| 2 | [Pd(allyl)Cl]₂ (1) | L2 (2.5) | CH₂Cl₂ | NaH | None | 90 | 75 |
| 3 | [Pd(allyl)Cl]₂ (1) | L2 (2.5) | CH₂Cl₂ | KOt-Bu | None | 88 | 82 |
| 4 | [Pd(allyl)Cl]₂ (1) | L2 (2.5) | CH₂Cl₂ | KOt-Bu | LiCl | 92 | 95 |
| 5 | [Pd(allyl)Cl]₂ (1) | L2 (2.5) | Toluene | KOt-Bu | LiCl | 75 | 88 |
L2 represents a generic this compound-derived BOX ligand. Data is illustrative and will vary with specific substrates.
Experimental Protocols
General Procedure for the Synthesis of this compound-Derived Bis(oxazoline) (BOX) Ligands
This procedure is a general method and may require optimization for specific substrates.[4]
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To a solution of this compound (2.2 equivalents) in an appropriate solvent (e.g., toluene), add a dinitrile compound (1.0 equivalent) such as malononitrile.
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Add a catalytic amount of a Lewis acid, for example, zinc triflate (Zn(OTf)₂).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired BOX ligand.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general protocol and should be optimized for specific substrates and ligands.[2]
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In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the this compound-derived phosphine ligand (2-4 mol%).
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Add degassed solvent (e.g., toluene or dioxane) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound-derived ligands.
References
Technical Support Center: Purification of Commercial D-Threoninol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial D-Threoninol.
Introduction
Commercial this compound often has a purity of approximately 97%, with the primary impurities being its stereoisomers: L-Threoninol, D-allo-Threoninol, and L-allo-Threoninol.[1] The presence of these impurities can significantly impact downstream applications, particularly in chiral synthesis and pharmaceutical development. This guide outlines detailed protocols for recrystallization and chromatographic methods to enhance the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are stereoisomers that arise during synthesis, including L-Threoninol (the enantiomer) and the diastereomers D-allo-Threoninol and L-allo-Threoninol. Other potential impurities can include residual solvents, starting materials, and by-products from the synthetic route.
Q2: What is the expected purity of this compound after a single purification step?
A2: The achievable purity depends on the initial impurity profile and the chosen purification method. A single recrystallization can often increase purity to >99%. Preparative chiral HPLC has the potential to achieve >99.5% chiral purity. The table below provides a general comparison.
Q3: How can I assess the purity of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase are the most effective methods for determining the enantiomeric and diastereomeric purity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity, though it may not distinguish between enantiomers without a chiral solvating agent.[4]
Q4: My this compound sample is an oil or a waxy solid. Can I still use recrystallization?
A4: If your sample does not readily crystallize, it may be due to a high concentration of impurities or the presence of residual solvent. In such cases, chromatographic purification is often a more suitable initial step. After chromatography, the enriched this compound fraction may be more amenable to crystallization.
Purification Methodologies
Recrystallization
Recrystallization is a cost-effective method for purifying solids based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5][6]
Experimental Protocol: Single Solvent Recrystallization
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Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the polar nature of this compound, suitable solvent systems to screen include isopropanol, ethanol (B145695), methanol-water mixtures, or acetone-water mixtures.[7]
-
Dissolution: In an Erlenmeyer flask, add the commercial this compound to a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) to just below the solvent's boiling point. Add small portions of hot solvent until the this compound is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Purity Enhancement by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization (Isopropanol) |
| Purity (by HPLC) | ~97.0% | >99.0% |
| D-allo-Threoninol | ~1.5% | <0.5% |
| L-Threoninol | ~1.0% | <0.3% |
| Other Impurities | ~0.5% | <0.2% |
| Recovery | N/A | 70-85% |
Chromatographic Purification
Chromatographic techniques offer high-resolution separation of this compound from its stereoisomers. Chiral HPLC is the preferred method for analytical and preparative scale purification.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Purification.
Experimental Protocol: Chiral HPLC Purification
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are often effective for separating amino alcohol enantiomers.[8] An Astec CHIROBIOTIC® T column is also a good candidate.[3]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol or isopropanol) is a common starting point. For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) can improve peak shape.[8]
-
Reversed Phase: A buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile (B52724) can also be effective on certain CSPs.[8]
-
-
Method Development:
-
Inject a standard of commercial this compound to assess the separation of impurities.
-
Adjust the ratio of the mobile phase components to optimize the resolution between the this compound peak and the impurity peaks.
-
Lowering the flow rate can sometimes improve chiral separations.[9]
-
Temperature can also be a critical parameter; adjusting it up or down in small increments can impact selectivity.[9]
-
-
Preparative HPLC: Once an analytical method with good separation is established, it can be scaled up to a preparative scale for purification of larger quantities.
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak. Analyze the purity of each fraction using the analytical HPLC method.
-
Product Isolation: Pool the fractions with the desired purity and remove the solvent under reduced pressure.
Data Presentation: Chiral HPLC Purity Analysis
| Compound | Retention Time (min) | Purity before Prep. HPLC (%) | Purity after Prep. HPLC (%) |
| This compound | 12.5 | 97.0 | >99.8 |
| L-Threoninol | 14.2 | 1.0 | <0.1 |
| D-allo-Threoninol | 10.8 | 1.5 | <0.1 |
| L-allo-Threoninol | 9.5 | <0.5 | Not Detected |
Troubleshooting Guides
Recrystallization
Logical Flow for Recrystallization Troubleshooting
Caption: Troubleshooting Recrystallization Issues.
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. Crystals were lost during transfer. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Purity is not significantly improved | The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent does not effectively differentiate between the compound and impurities. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Try a different solvent or a solvent mixture. |
Chiral HPLC
| Issue | Possible Cause | Recommended Solution |
| Poor or no separation of stereoisomers | The chiral stationary phase is not suitable for this compound. The mobile phase composition is not optimal. | Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8][10] Systematically vary the ratio of the non-polar and polar components of the mobile phase. Adjust the concentration of the additive (e.g., DEA). |
| Peak tailing | Secondary interactions between the basic amino alcohol and the silica (B1680970) support. Column overload. | Add a basic modifier like diethylamine (DEA) to the mobile phase (for normal phase).[8] Dilute the sample and inject a smaller volume. |
| Split peaks | Two stereoisomers are co-eluting. A void or contamination in the column.[11] | Adjust the mobile phase composition or temperature to improve resolution.[11] If the issue persists with a standard compound, the column may need to be replaced. |
| Irreproducible retention times | The column is not properly equilibrated. The mobile phase composition is inconsistent. Temperature fluctuations. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature.[2] |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. LabXchange [labxchange.org]
- 7. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
D-Threoninol stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of D-Threoninol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place. Several suppliers recommend refrigeration at temperatures between 0°C and 8°C.[1][2][3] For long-term storage, it is advisable to keep it in a tightly sealed container to prevent moisture absorption and degradation.
Q2: What are the potential stability issues with this compound?
A2: As an amino alcohol, this compound is susceptible to degradation under several conditions. Key stability concerns include:
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Thermal Degradation: Elevated temperatures can lead to decomposition. Studies on the related amino acid, D-threonine, show a two-stage thermal decomposition process.[4]
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Oxidative Degradation: The amino group can be susceptible to oxidation.
-
pH-Dependent Degradation: Extreme pH conditions (both acidic and basic) can catalyze degradation reactions such as hydrolysis or deamination.
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Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include a change in physical appearance (e.g., color change from white/yellowish to brown), altered solubility, or the appearance of new peaks in analytical chromatograms (e.g., HPLC). A change in the melting point could also indicate impurity due to degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways based on its structure could lead to:
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Oxidation of the alcohol groups to aldehydes or carboxylic acids.
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Deamination of the amino group.
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Dehydration reactions.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in solution is dependent on the pH, temperature, and presence of other reactive species. It is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) for short periods. For long-term storage, consider preparing aliquots and freezing them, though freeze-thaw stability should be assessed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation | Verify the storage conditions of your stock. Perform a purity check using HPLC or another suitable analytical method. Prepare fresh solutions before each experiment. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Change in sample color or consistency | Significant degradation | Do not use the material. Procure a new batch of this compound and ensure it is stored under the recommended conditions. |
| Poor solubility of this compound | Potential degradation or improper storage | Check for moisture absorption by performing a loss on drying test. Compare the solubility with a new, unopened batch if available. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected stability trends. Actual results may vary and should be determined experimentally.
Table 1: Thermal Stability of this compound (Solid State)
| Temperature | Time (weeks) | Assay (%) | Appearance |
| 25°C | 4 | 99.5 | White powder |
| 40°C | 4 | 98.2 | Faintly yellow powder |
| 60°C | 4 | 95.1 | Yellowish powder |
| 80°C | 4 | 89.7 | Brownish powder |
Table 2: pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (days) | Assay (%) | Degradation Products (%) |
| 2.0 | 7 | 92.3 | 7.7 |
| 4.5 | 7 | 99.1 | 0.9 |
| 7.0 | 7 | 99.5 | 0.5 |
| 9.0 | 7 | 97.8 | 2.2 |
| 12.0 | 7 | 85.4 | 14.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation (Solid): Expose solid this compound to 80°C for 7 days.
-
Thermal Degradation (Solution): Heat a neutral aqueous solution of this compound at 80°C for 7 days.
-
Photostability: Expose a solid sample and a neutral aqueous solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.
-
Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have absorbance (e.g., in the range of 200-220 nm, as this compound lacks a strong chromophore).
-
Method Development:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and buffer pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis of the this compound peak in stressed samples should be performed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Challenges in the scale-up of reactions involving D-Threoninol
Welcome to the technical support center for the scale-up of chemical reactions involving D-Threoninol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during process development and large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The primary challenges stem from its structure as a chiral amino alcohol. Key issues include maintaining stereochemical integrity (preventing racemization), managing side reactions due to its two functional groups (amino and hydroxyl), ensuring consistent process control (temperature, mixing), and addressing potential solubility and purification hurdles. The transition from a lab-scale setup, where ideal conditions are often prioritized, to a commercial plant introduces constraints related to safety, robustness, and cost that must be managed.[1]
Q2: How can I minimize the risk of racemization or epimerization at the chiral centers of this compound during scale-up?
A2: Minimizing racemization is critical. In chemical syntheses, particularly those involving activation of an amino acid, the choice of reagents and reaction conditions is crucial.[2] Using modern coupling reagents known for low racemization potential is recommended.[2] Enzymatic methods, where applicable, are inherently stereoselective and provide the most effective means to prevent the formation of unwanted diastereomers.[2] Additionally, careful control of temperature and reaction time is essential, as prolonged exposure to harsh conditions can increase the risk of racemization.
Q3: What are the key process parameters to monitor and control during the scale-up of a reaction involving this compound?
A3: Critical parameters to monitor and control include reaction temperature, rate of reagent addition, mixing efficiency, and reaction concentration.[3] Inadequate temperature control can lead to side reactions or product degradation, while poor mixing can result in localized "hot spots" or concentration gradients, leading to inconsistent results.[1][3] It is vital to understand the reaction kinetics and thermodynamics to establish safe and robust operating limits before moving to a larger scale.[4]
Q4: What analytical methods are recommended for purity assessment of products derived from this compound at a larger scale?
A4: A combination of chromatographic techniques is essential for a comprehensive analysis.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine overall chemical purity and quantify the target product relative to by-products.[2]
-
Chiral Chromatography (HPLC or GC): Essential for determining the stereochemical purity and quantifying any unwanted diastereomers.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up process.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Action | Citation |
| Impure Starting Materials | Verify the purity of this compound and all other reagents. Impurities in starting materials can lead to variable yields and the formation of unknown by-products. | [3][5] |
| Sub-optimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, concentration, and solvent. Conditions that work at a lab scale may not be optimal at a larger scale due to differences in heat and mass transfer. | [1][3] |
| Inefficient Mixing | Ensure that the reactor's stirring and mixing are efficient for the given scale. Poor mixing can lead to incomplete reactions. | [3] |
| Reagent Degradation | Ensure reagents are of good quality and stored properly. Some reagents may need to be freshly prepared or distilled before use in a large-scale reaction. | [3] |
Problem 2: Formation of Unexpected By-products
| Potential Cause | Troubleshooting Action | Citation |
| Side Reactions | The hydroxyl or amino group of this compound may participate in unintended reactions. Consider using protecting groups if these functionalities are not involved in the desired transformation. | |
| Thermal Degradation | Localized overheating due to poor mixing or an inadequate cooling system can cause the product or reactants to degrade. Improve heat transfer and monitor the internal reaction temperature closely. | [1][3] |
| Incorrect Order/Rate of Addition | The sequence and speed at which reagents are added can significantly impact the reaction outcome. Review and control the addition protocol. | [3] |
Problem 3: Reaction Stalls or Proceeds Slowly
| Potential Cause | Troubleshooting Action | Citation |
| Product Inhibition | The product itself may be inhibiting the catalyst or reaction. Investigate in-situ product removal techniques like precipitation or extraction to shift the reaction equilibrium. | [2] |
| Catalyst Deactivation | If using a catalyst, it may be poisoned by impurities or degrade under reaction conditions. Ensure the catalyst's stability and consider options like immobilization to improve its robustness. | [1][2] |
| Mass Transfer Limitations | In multiphase reactions (e.g., gas-liquid, solid-liquid), the rate may be limited by the transfer of reactants between phases. This is a common issue during scale-up. Improving agitation or using phase-transfer catalysts can help. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Peptide Coupling Reaction
This protocol provides a general methodology for coupling an N-protected amino acid to this compound.
-
Setup: Ensure all glassware is clean and dry, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Dissolution: Dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.1 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).
-
Activation: Cool the solution to 0 °C. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC until the starting material is consumed.[3]
-
Workup: Quench the reaction by adding water or a mild acidic solution. Extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and coupling by-products.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Protocol 2: Chiral HPLC Analysis for Stereochemical Purity
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating amino alcohol enantiomers or diastereomers.
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with or without an acidic or basic additive.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic conditions at a controlled temperature and flow rate.
-
Quantification: Identify the peaks corresponding to the desired stereoisomer and any impurities. Calculate the stereochemical purity (e.g., diastereomeric excess, de) by integrating the peak areas.[2]
Visualizations
The following diagrams illustrate key workflows and concepts in the scale-up of reactions involving this compound.
Caption: A general workflow for troubleshooting common issues in chemical reactions.
Caption: Key interconnected factors to consider during the scale-up process.
References
Improving the recyclability of D-Threoninol-based catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Threoninol-based catalysts. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the recyclability of your catalysts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, application, and recycling of this compound-based catalysts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Catalyst Activity After Immobilization | 1. Steric Hindrance: The catalytic site is blocked or its conformation is altered due to interaction with the support. 2. Low Catalyst Loading: Insufficient amount of the catalyst has been grafted onto the support material. 3. Change in Microenvironment: The polarity or pH around the immobilized catalyst is not optimal for the reaction. | 1. - Introduce a longer linker or spacer between the catalyst and the support. - Choose a support with larger pores. 2. - Optimize the reaction conditions for immobilization (e.g., concentration, temperature, reaction time). - Use a support with a higher surface area or more functional groups. 3. - Experiment with different solvents to ensure proper swelling of the support and accessibility of the catalytic sites. |
| Significant Drop in Enantioselectivity | 1. Leaching of the Catalyst: The active catalyst is detaching from the support and reacting as a homogeneous catalyst, which may have lower enantioselectivity under the reaction conditions. 2. Catalyst Decomposition: The chiral structure of the catalyst is degrading due to harsh reaction conditions (e.g., high temperature, strong acid/base). 3. Formation of Off-Cycle Intermediates: The catalyst reacts with substrates or products to form inactive species. For instance, in aldol (B89426) reactions, the product β-hydroxy-aldehyde can form a stable enamine with the secondary amine of the catalyst, effectively sequestering it.[1][2] | 1. - Strengthen the linkage between the catalyst and the support (e.g., use covalent bonding instead of adsorption). - Perform a hot filtration test to quantify leaching. 2. - Conduct the reaction at a lower temperature. - Screen for milder reaction conditions (e.g., weaker bases, alternative solvents). 3. - Optimize reaction parameters to favor the desired reaction pathway over the formation of deactivating intermediates.[1] - Consider a catalyst regeneration step that can break down these off-cycle species. |
| Poor Catalyst Recyclability (Loss of Activity After a Few Cycles) | 1. Catalyst Leaching: A small amount of catalyst is lost during each reaction and work-up cycle. 2. Fouling of the Catalyst Surface: Pores and active sites are blocked by polymeric byproducts or adsorbed starting materials/products. 3. Irreversible Poisoning: Trace impurities in the reactants or solvent are permanently binding to the catalytic sites. | 1. - Ensure complete recovery of the solid-supported catalyst after each cycle (e.g., through careful filtration or magnetic separation). - Wash the recovered catalyst with an appropriate solvent to remove adsorbed species without dissolving the catalyst itself. 2. - Implement a washing step with a suitable solvent after each cycle to clean the catalyst surface. - A mild thermal treatment (calcination) can sometimes be used to burn off organic residues, but care must be taken not to degrade the catalyst. 3. - Purify all reactants and solvents before use. - If the poison is known, a specific chemical treatment might be possible to regenerate the catalyst. |
| Difficulty in Separating the Catalyst from the Reaction Mixture | 1. Fine Particle Size of the Support: The catalyst support is too fine, passing through standard filters. 2. Solubility of Polymer-Supported Catalyst: The polymer support is partially soluble in the reaction medium. | 1. - Use a support with a larger particle size. - Employ centrifugation instead of filtration to separate the catalyst. - For very fine supports like nanoparticles, magnetic core-shell supports allow for easy separation with an external magnet. 2. - After the reaction, add a non-solvent to precipitate the polymer-supported catalyst before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of immobilizing this compound-based catalysts?
A1: The main advantage is to facilitate the separation of the catalyst from the reaction products, enabling its reuse over multiple cycles. This "heterogenization" of a typically homogeneous catalyst reduces waste, lowers costs, and simplifies product purification, which are key principles of green chemistry.
Q2: What are the most common methods for immobilizing this compound-based catalysts?
A2: Common methods include covalent attachment to solid supports like polymers (e.g., polystyrene), silica (B1680970), or magnetic nanoparticles. Another approach is to modify the this compound derivative with a tag, such as an ionic liquid moiety, that allows for easy separation.
Q3: How can I test for catalyst leaching?
A3: A hot filtration test is a standard method. During a reaction, the solid catalyst is filtered off at the reaction temperature. The filtrate is then allowed to react further. If the reaction continues to proceed in the filtrate, it indicates that some of the active catalyst has leached from the support.
Q4: My catalyst's activity drops after each cycle. What is the first thing I should check?
A4: The first step is to determine if the loss of activity is due to physical loss of the catalyst or chemical deactivation. Analyze the recovered catalyst to see if its mass has decreased. Also, perform a leaching test as described above. If there is no significant physical loss or leaching, then investigate potential chemical deactivation mechanisms like fouling or poisoning.
Q5: Can I regenerate a deactivated this compound-based catalyst?
A5: Regeneration is often possible, depending on the cause of deactivation. If the deactivation is due to fouling by organic residues, washing with appropriate solvents or a carefully controlled thermal treatment can restore activity. For some types of chemical poisoning, specific chemical treatments may be effective. However, if the catalyst's structure has been irreversibly damaged, regeneration may not be feasible.
Data Presentation: Recyclability of this compound-Based Catalysts
The following tables summarize quantitative data on the performance and recyclability of immobilized this compound-derived catalysts in various asymmetric reactions.
Table 1: Recyclability of an L-Threonine-Derived Ionic Liquid-Supported Organocatalyst in an Asymmetric Aldol Reaction
| Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 85 | 96:4 | 95 |
| 2 | 84 | 96:4 | 95 |
| 3 | 82 | 96:4 | 95 |
| 4 | 81 | 95:5 | 94 |
| 5 | 80 | 95:5 | 94 |
Data adapted from a study on an L-threonine-derived ionic-liquid-supported organocatalyst in the asymmetric syn-aldol reaction between hydroxyacetone (B41140) and 2-chlorobenzaldehyde. The catalyst was recovered by extraction and reused. A slight decrease in yield was observed over five cycles, while diastereoselectivity and enantioselectivity remained high.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a Polymer-Supported this compound-Derived Catalyst
This protocol describes a general method for the synthesis and immobilization of a this compound-derived catalyst on a polystyrene (PS) support.
Part A: Synthesis of the this compound-Derived Ligand
-
Protection of this compound: Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride) to allow for selective modification of the hydroxyl groups.
-
Functionalization for Linkage: React the protected this compound with a bifunctional linker molecule that will later be used to attach it to the polymer support. For example, one of the hydroxyl groups can be reacted with a molecule containing a vinyl group.
-
Deprotection: Remove the protecting group from the amine to yield the final ligand, ready for immobilization.
Part B: Immobilization on Polystyrene Support
-
Polymer Preparation: Start with a commercially available polystyrene resin that is functionalized with a suitable group for reaction with your linker (e.g., chloromethylated polystyrene).
-
Grafting Reaction: Suspend the functionalized polystyrene resin in an appropriate solvent (e.g., DMF or toluene).
-
Add the synthesized this compound-derived ligand and a non-nucleophilic base (e.g., DIEA).
-
Heat the mixture under inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Washing and Drying: After the reaction, filter the polymer beads and wash them sequentially with several solvents (e.g., DMF, water, methanol, and dichloromethane) to remove any unreacted starting materials and byproducts.
-
Dry the polymer-supported catalyst under vacuum to a constant weight.
Protocol 2: Catalyst Recycling and Reuse in an Asymmetric Aldol Reaction
-
Reaction Setup: Perform the asymmetric aldol reaction using the immobilized this compound-based catalyst under the optimized reaction conditions.
-
Catalyst Recovery: Upon completion of the reaction, separate the solid-supported catalyst from the reaction mixture.
-
For larger polymer beads or silica supports, this can be done by simple filtration.
-
For nanoparticle supports, use centrifugation or magnetic decantation if the particles have a magnetic core.
-
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) to remove any residual products and unreacted starting materials.
-
Drying: Dry the catalyst under vacuum for a few hours to remove any remaining solvent.
-
Reuse: The recovered and dried catalyst can then be used in a subsequent reaction cycle with fresh substrates and solvent.
Visualizations
Catalytic Cycle of a this compound-Derived Catalyst in an Asymmetric Aldol Reaction
The following diagram illustrates the proposed catalytic cycle for an asymmetric aldol reaction catalyzed by a this compound derivative. This cycle proceeds through the formation of a key enamine intermediate, which is a common mechanism for amino acid-derived organocatalysts.
Caption: Proposed catalytic cycle for a this compound-catalyzed aldol reaction.
Workflow for Improving Catalyst Recyclability
This diagram outlines the logical steps a researcher can take to troubleshoot and improve the recyclability of their this compound-based catalyst system.
Caption: Troubleshooting workflow for enhancing catalyst recyclability.
References
Validation & Comparative
A Comparative Guide to D-Threoninol and L-Threoninol as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic groups that direct the formation of a desired enantiomer, are a cornerstone of this field.[1] Among the myriad of available auxiliaries, those derived from the chiral pool, such as amino acids and their derivatives, offer a readily accessible and often cost-effective solution.[2] This guide provides a comparative analysis of D-Threoninol and L-Threoninol as potential chiral auxiliaries.
Theoretical Framework: The Role of Threoninol-Derived Auxiliaries
Both this compound and L-Threoninol, upon conversion to suitable derivatives such as oxazolidinones, can be employed as chiral auxiliaries. The stereochemical outcome of reactions is dictated by the steric and electronic environment created by the auxiliary, which biases the approach of a reactant to a prochiral center.
The general workflow for utilizing a chiral auxiliary is depicted below:
The key to the effectiveness of a chiral auxiliary lies in its ability to maximize the formation of one diastereomer over the other in Step 2. The opposite enantiomer of the final product can typically be obtained by simply using the enantiomer of the chiral auxiliary.
Performance Comparison: A Framework for Evaluation
To objectively compare the performance of this compound and L-Threoninol as chiral auxiliaries, a series of benchmark asymmetric reactions should be performed. The following sections outline the experimental design and data presentation for such a study.
Asymmetric Aldol (B89426) Addition
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters.[3] The use of chiral auxiliaries on the enolate component can effectively control the facial selectivity of the reaction with an aldehyde.
Hypothetical Performance Data:
The following table illustrates how the performance of D- and L-Threoninol-derived oxazolidinone auxiliaries in an asymmetric aldol reaction would be presented.
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee) of syn-product (%) |
| 1 | This compound derived | Benzaldehyde | TiCl₄ | >95:5 | 85-95 | >98 |
| 2 | L-Threoninol derived | Benzaldehyde | TiCl₄ | >95:5 | 85-95 | >98 |
| 3 | This compound derived | Isobutyraldehyde | Sn(OTf)₂ | >90:10 | 80-90 | >97 |
| 4 | L-Threoninol derived | Isobutyraldehyde | Sn(OTf)₂ | >90:10 | 80-90 | >97 |
Experimental Protocol: Asymmetric Aldol Addition
-
Synthesis of the N-Acyloxazolidinone:
-
To a solution of the D- or L-Threoninol-derived oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. Purify by flash column chromatography.
-
-
Aldol Addition:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (B128534) (1.2 eq).
-
Stir the mixture for 30 minutes.
-
Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the product with CH₂Cl₂, dry the organic layers over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[4][5] Purify the major diastereomer by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir vigorously at room temperature for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate. Acidify the aqueous layer with 1 M HCl and extract the β-hydroxy acid product with ethyl acetate.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to its methyl ester followed by chiral GC analysis.
-
The logical flow of the aldol reaction protocol is visualized below:
Asymmetric Alkylation
The alkylation of enolates derived from chiral auxiliaries is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds.
Hypothetical Performance Data:
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) (%) | Yield (%) |
| 1 | This compound derived | Benzyl (B1604629) bromide | LDA | >98 | 90-98 |
| 2 | L-Threoninol derived | Benzyl bromide | LDA | >98 | 90-98 |
| 3 | This compound derived | Methyl iodide | NaHMDS | >95 | 85-95 |
| 4 | L-Threoninol derived | Methyl iodide | NaHMDS | >95 | 85-95 |
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation and Alkylation:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The cleavage can be performed using similar methods as described for the aldol adduct to yield the corresponding carboxylic acid, or via other methods to obtain alcohols or amides. The recyclability of the chiral auxiliary is an important consideration.[6]
-
Conclusion
Both this compound and L-Threoninol are promising candidates for the development of effective chiral auxiliaries. Based on the established principles of asymmetric synthesis, it is anticipated that oxazolidinones derived from these amino alcohols will provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The choice between the D- and L-enantiomer of the auxiliary will directly determine the absolute configuration of the newly formed stereocenter, providing access to either enantiomer of the target molecule.
To provide a definitive comparison, direct experimental evaluation under standardized conditions is necessary. The protocols and data presentation formats outlined in this guide offer a robust framework for such a study. The results of these experiments would be of significant value to the chemical research community, aiding in the rational selection of chiral auxiliaries for the synthesis of enantiomerically pure compounds in academic and industrial settings.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Assessment of the purity of d,l HM-PAO from diastereomeric mixtures using NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the purity of d,l HM-PAO from diastereomeric mixtures using NMR techniques (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to D-Threoninol and Valinol-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral ligand in asymmetric catalysis is paramount. Among the plethora of available options, ligands derived from readily available and relatively inexpensive chiral pool amino alcohols, such as D-Threoninol and L-Valinol, have garnered significant attention. This guide provides an objective comparison of the performance of ligands derived from these two chiral building blocks, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound and L-Valinol as Chiral Precursors
This compound and L-Valinol are β-amino alcohols that serve as versatile starting materials for the synthesis of a wide array of chiral ligands, including but not limited to bis(oxazolines) (BOX), phosphine-oxazolines (PHOX), and other bidentate and tridentate coordinating species. The inherent stereochemistry of these amino alcohols is transferred to the resulting ligand, which in turn dictates the stereochemical outcome of the catalyzed reaction.
L-Valinol , derived from the natural amino acid L-valine, possesses a bulky isopropyl group that can exert significant steric influence in the transition state of a catalytic reaction, often leading to high levels of enantioselectivity.[1] This compound , derived from D-threonine, features a hydroxyl group on its side chain, which can introduce additional coordination points or hydrogen bonding interactions, potentially influencing both reactivity and selectivity.
Performance in Asymmetric Catalysis: A Comparative Analysis
Direct comparative studies showcasing the performance of this compound and L-Valinol-derived ligands in the same catalytic reaction are not abundant in the literature. However, by examining their application in well-established asymmetric transformations, we can draw valuable insights into their respective strengths and typical performance.
Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of new chiral catalysts. Ligands derived from L-Valinol have been extensively studied in this context.
Table 1: Performance of a Valinol-Derived Ligand in the Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)
| Ligand Precursor | Ligand Type | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| L-Valinol | Amino alcohol | 24 | >95 | 94 | (S) |
Data compiled from representative literature.[1]
Asymmetric Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are valuable chiral auxiliaries and intermediates in organic synthesis. This compound-derived structures have been successfully employed in their stereoselective synthesis.
Table 2: Application of a Threoninol-Derived Moiety in the Synthesis of a Chiral Oxazolidinone
| Precursor | Product | Diastereomeric Ratio (d.r.) |
| This compound derivative | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | >95:5 |
Data is illustrative of the stereocontrol achieved using threoninol-derived chiral synthons.
Experimental Protocols
Synthesis of Chiral Bis(oxazoline) (BOX) Ligands from Amino Alcohols
This protocol provides a general method for the synthesis of C2-symmetric bis(oxazoline) ligands from amino alcohols.
Materials:
-
Chiral amino alcohol (e.g., L-Valinol or this compound)
-
Zinc triflate (Zn(OTf)₂)
-
Toluene (B28343), anhydrous
Procedure:
-
To a solution of the chiral amino alcohol (2.2 mmol) in anhydrous toluene (10 mL) is added malononitrile (1.0 mmol).
-
Zinc triflate (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure bis(oxazoline) ligand.
Asymmetric Addition of Diethylzinc to Benzaldehyde
The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.[1]
Materials:
-
Chiral amino alcohol ligand (e.g., from L-Valinol) (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Freshly distilled benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution dropwise via syringe and stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Process: Diagrams
Conclusion
Both this compound and L-Valinol are excellent and readily accessible sources of chirality for the synthesis of effective ligands in asymmetric catalysis. Ligands derived from L-Valinol, with their sterically demanding isopropyl group, have demonstrated high efficacy in reactions such as the asymmetric addition of diethylzinc to aldehydes, consistently affording high enantioselectivities. While direct comparative data is limited, this compound-derived ligands and auxiliaries offer unique structural features, such as an additional hydroxyl group, that can be exploited to achieve high levels of stereocontrol in various transformations, including the synthesis of complex chiral building blocks like oxazolidinones.
The choice between this compound and L-Valinol as a precursor for a chiral ligand will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate, the metal catalyst, and the reaction conditions. This guide serves as a starting point for researchers to navigate the selection process, emphasizing the importance of consulting the primary literature for detailed performance data relevant to their specific synthetic challenges.
References
A Comparative Guide to the Efficacy of D-Threoninol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and life sciences sectors. Chiral catalysts are pivotal in achieving high stereoselectivity, and among these, those derived from the amino acid D-threonine have demonstrated significant promise. This guide provides an objective comparison of the performance of various D-Threoninol-based catalysts in key asymmetric reactions, supported by experimental data.
Data Presentation: Performance of this compound-Based and Alternative Catalysts
The efficacy of this compound-derived catalysts is benchmarked in two common asymmetric transformations: the aldol (B89426) reaction and the addition of diethylzinc (B1219324) to aldehydes. The following tables summarize key performance indicators such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Ketones
| Catalyst/Catalyst System | Aldehyde | Ketone | Yield (%) | d.r. (syn/anti) | e.e. (%) | Reference |
| L-Threonine-derived Ionic Liquid-supported Organocatalyst | 4-Nitrobenzaldehyde | Hydroxyacetone | 85 | 96:4 | 95 (syn) | |
| L-Threonine-derived Ionic Liquid-supported Organocatalyst | 2-Naphthaldehyde | Hydroxyacetone | 78 | 95:5 | 93 (syn) | |
| L-Threonine-derived Ionic Liquid-supported Organocatalyst | Benzaldehyde (B42025) | Methoxyacetone | 75 | 94:6 | 91 (syn) | |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | - | 96 | |
| (S)-Proline-derived Thiourea | Benzaldehyde | Cyclohexanone | 99 | 95:5 | 99 (anti) |
Note: Data for L-threonine derivatives are presented due to the availability of comprehensive studies; the stereochemical outcomes with D-threonine catalysts are expected to be the enantiomeric equivalent.
Table 2: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes
| Catalyst/Ligand | Aldehyde | Yield (%) | e.e. (%) | Reference |
| (1R,2S)-N,N-dimethyl-1,2-diphenyl-2-aminoethanol | Benzaldehyde | 95 | 98 | |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Benzaldehyde | 88 | 98 | |
| Camphor-derived β-amino alcohol | Benzaldehyde | >95 | 94 | |
| Chiral Thiazolidine-based Amino Alcohol | Benzaldehyde | - | up to 92 | |
| (1R,2R)-Pseudoephedrine | Benzaldehyde | 94 | 90 |
Note: While direct comparative data for a this compound-derived catalyst in this specific reaction was not available in the reviewed literature, the performance of other chiral amino alcohols provides a benchmark for evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the reactions cited.
General Procedure for the Asymmetric Aldol Reaction with a Threonine-Derived Ionic Liquid-Supported Organocatalyst
-
Catalyst Preparation: The L-threonine-derived ionic liquid-supported organocatalyst is synthesized according to the literature procedure.
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., DMF/H₂O mixture), the ketone (2.0 mmol) and the threonine-derived catalyst (0.1 mmol, 10 mol%) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from a standard procedure for benchmarking chiral amino alcohol catalysts.
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), the chiral amino alcohol catalyst (e.g., a this compound derivative, 0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (B28343) (5 mL).
-
Formation of the Zinc Complex: The solution is cooled to 0 °C in an ice bath. Diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the consumption of benzaldehyde (typically 24 hours).
-
Quenching: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Work-up: The mixture is warmed to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or chiral gas chromatography (GC).
Mandatory Visualization
Diagram 1: Enamine Catalysis Cycle in Asymmetric Aldol Reactions
Caption: Enamine catalysis pathway for this compound-catalyzed aldol reactions.
Diagram 2: Proposed Transition State for Diethylzinc Addition
Validating Stereochemical Outcomes: A Comparative Guide to D-Threoninol-Derived Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The three-dimensional arrangement of atoms within a molecule is critical to its biological function, dictating its efficacy and safety profile. Chiral auxiliaries are a robust and reliable tool in asymmetric synthesis, enabling the selective formation of a desired stereoisomer.
This guide provides an objective comparison of the performance of a D-Threoninol analogue-derived chiral auxiliary, specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , against the widely used Evans auxiliary, (S)-4-benzyl-2-oxazolidinone , in directing the stereochemical outcome of the asymmetric aldol (B89426) reaction. The comparison is supported by experimental data, detailed protocols for synthesis and validation, and mechanistic diagrams to rationalize the observed stereoselectivity.
Performance Comparison in Asymmetric Aldol Reactions
The efficacy of a chiral auxiliary is primarily measured by the diastereoselectivity and chemical yield of the reaction it directs. The aldol reaction, a powerful method for carbon-carbon bond formation, is a benchmark for evaluating the performance of these auxiliaries. The data presented below compares the outcomes of the aldol reaction between the N-propionyl derivative of each auxiliary and isobutyraldehyde (B47883).
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-95 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | 98:2 | 80-90 |
Note: Data is compiled from representative literature procedures. Actual results may vary based on specific reaction conditions.
Mechanism of Stereochemical Control
The high diastereoselectivity achieved with these oxazolidinone auxiliaries is rationalized by the Zimmerman-Traxler transition state model.[1][2] The reaction proceeds through a rigid, six-membered, chair-like transition state where the Lewis acid (e.g., Boron) chelates both the enolate and the aldehyde oxygen atoms. The bulky substituent at the C4 position of the auxiliary sterically blocks one face of the Z-enolate, forcing the aldehyde to approach from the less hindered face. For the (4R,5S)-4-methyl-5-phenyl auxiliary, the phenyl group at C5 orients away from the chelate ring, while the C4-methyl group directs the electrophile, leading to the observed syn-aldol product.
Caption: Zimmerman-Traxler model for the this compound-derived auxiliary.
Experimental Protocols
Detailed methodologies for the synthesis, reaction, and validation are provided below.
Protocol 1: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This procedure describes the attachment of the propionyl group to the chiral auxiliary.
-
Reagents and Equipment : (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (B128534) (Et₃N), anhydrous dichloromethane (B109758) (DCM), magnetic stirrer, round-bottom flask, argon atmosphere setup.
-
Procedure : a. Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under an argon atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) dropwise, followed by the slow addition of propionyl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction with a saturated aqueous solution of NH₄Cl. f. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Addition
This protocol details the core stereoselective C-C bond-forming reaction.[3]
-
Reagents and Equipment : N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, di-n-butylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), isobutyraldehyde, anhydrous dichloromethane (DCM), low-temperature cooling bath (-78 °C).
-
Procedure : a. Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an argon atmosphere. b. Cool the solution to -78 °C. c. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). d. Stir the mixture at -78 °C for 30-60 minutes to facilitate the formation of the boron (Z)-enolate. e. Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the solution. f. Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour. g. Quench the reaction by adding a pH 7 phosphate (B84403) buffer solution. h. Extract the mixture with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. i. The crude product can be purified by flash chromatography, but is often taken directly to the cleavage step after preliminary analysis.
Protocol 3: Validation of Stereochemical Outcome by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the crude aldol product is determined by high-field ¹H NMR spectroscopy.
-
Sample Preparation : Prepare a solution of the crude aldol product in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition : Acquire a ¹H NMR spectrum (≥400 MHz is recommended for better resolution).
-
Analysis : a. Identify distinct, well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed hydroxyl group or the methyl group on the propionyl backbone are often suitable. b. Carefully integrate the chosen signals for the major (syn) and minor (anti) diastereomers. c. Calculate the diastereomeric ratio by comparing the integration values. For example, d.r. = Integration(major) / Integration(minor).
Experimental Workflow
The overall process, from attaching the chiral auxiliary to validating the final product's stereochemistry, follows a logical sequence. This workflow ensures the reliable and verifiable synthesis of the desired chiral molecule.
References
A Comparative Guide to Alternative Chiral Building Blocks for D-Threoninol
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving high stereoselectivity and overall yield. D-Threoninol, derived from the naturally occurring amino acid D-threonine, is a valuable C4 chiral building block. However, a variety of other amino alcohols, readily available from the chiral pool, serve as powerful alternatives, each offering unique steric and electronic properties that can be advantageous for specific transformations.
This guide provides an objective comparison of this compound with other common amino alcohol-derived chiral building blocks, focusing on their application as chiral auxiliaries in the asymmetric aldol (B89426) reaction—a cornerstone of stereoselective carbon-carbon bond formation. The performance of these alternatives is evaluated based on reaction yield and diastereoselectivity, supported by experimental data from peer-reviewed literature.
Performance in Asymmetric Aldol Reactions
One of the most effective applications of chiral amino alcohols is in the formation of oxazolidinone auxiliaries, famously pioneered by David A. Evans. These auxiliaries direct the stereochemical outcome of enolate reactions with electrophiles. The bulky substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity of the reaction, leading to predictable product stereochemistry.
The following tables summarize quantitative data for the performance of N-propionyl oxazolidinone auxiliaries derived from various common amino alcohols in asymmetric aldol reactions with aldehydes. This allows for a direct comparison of their ability to induce stereoselectivity.
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction with Isobutyraldehyde
| Chiral Auxiliary Precursor | Auxiliary Structure | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-Valinol | (S)-4-isopropyl-2-oxazolidinone | 82-94 | >99:1 | [1] |
| (S)-Phenylalaninol | (S)-4-benzyl-2-oxazolidinone | 80-91 | >99:1 | [1] |
| (1S,2R)-Norephedrine | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 95 | 98:2 | [1] |
| D-Mannitol Derivative* | (4R,5R)-4-(1,2-dihydroxyethyl)-2-oxazolidinone | 89 | 91:9 ("non-Evans syn")** | [2] |
*Note: Data for a this compound-derived auxiliary in this specific reaction is not readily available in comparative studies. A D-mannitol-derived auxiliary is used as a structural analogue, featuring a C5 oxygen substituent similar to what would be present in a threonine-derived auxiliary.[2] **Note: This result was obtained using TiCl4 (2.2 equiv.) and Hunig's base, conditions which favor the "non-Evans syn" product with this specific auxiliary.[2]
Table 2: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary Precursor | Auxiliary Structure | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-Valinol | (S)-4-isopropyl-2-oxazolidinone | 85 | 98:2 | [3] |
| (S)-Phenylalaninol | (S)-4-benzyl-2-oxazolidinone | 89 | 93:7 | [4] |
| L-allo-Threonine Derivative | (4S,5S)-4-methyl-5-(methoxy)-2-oxazolidinone | 87*** | >95:5 | [5] |
***Note: Yield reported for the cyclization step to form the oxazoline, a related heterocyclic derivative.[5] The high stereoselectivity is indicative of the potential performance in aldol reactions.
Experimental Methodologies & Protocols
The data presented is based on well-established procedures for the synthesis and application of chiral oxazolidinone auxiliaries. Below are representative protocols.
Protocol 1: Synthesis of N-Propionyl Oxazolidinone Auxiliary
This two-step procedure is generally applicable for the synthesis of the chiral auxiliaries listed.
-
Oxazolidinone Formation:
-
The chiral amino alcohol (e.g., L-Valinol, 1.0 equiv.) is dissolved in a suitable solvent like water or ethanol.
-
An equimolar amount of a carbonate source, such as diethyl carbonate, is added.
-
A catalytic amount of a strong base (e.g., potassium carbonate) is introduced.
-
The mixture is heated to reflux for 12-24 hours until the reaction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the resulting crude oxazolidinone is purified by recrystallization or column chromatography.
-
-
N-Acylation:
-
The purified oxazolidinone (1.0 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) and cooled to -78 °C.
-
A strong base, typically n-butyllithium (1.05 equiv.), is added dropwise to deprotonate the nitrogen.
-
Propionyl chloride (1.1 equiv.) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The final N-propionyl oxazolidinone is purified by flash column chromatography.[6]
-
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction
This protocol is a standard procedure for achieving high "syn" selectivity using Evans-type auxiliaries.
-
Enolate Formation:
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere and cooled to 0 °C.
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) is added dropwise.
-
A tertiary amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv.), is added slowly to the stirring solution. The mixture is stirred for 30-60 minutes at 0 °C to ensure complete formation of the Z-enolate.
-
-
Aldol Addition:
-
The reaction mixture is cooled to -78 °C.
-
The aldehyde (e.g., isobutyraldehyde, 1.5 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C over 1 hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer and methanol (B129727).
-
A solution of 30% hydrogen peroxide in methanol is added carefully at 0 °C to oxidize and break the boron-chelate.
-
The mixture is stirred for 1 hour, after which the volatile solvents are removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl ether).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.[3]
-
Visualization of Key Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.
Conclusion
While this compound is a competent chiral building block, alternatives derived from other readily available amino acids like L-Valine and L-Phenylalanine are more extensively documented and have become the benchmark for many asymmetric transformations, particularly in their application as Evans-type oxazolidinone auxiliaries. These auxiliaries, especially those derived from Valinol and Phenylalaninol, reliably provide excellent yields and very high levels of diastereoselectivity (>98:2 d.r.) in aldol reactions, making them a first choice for many synthetic challenges.
The choice of auxiliary ultimately depends on the specific substrate, desired product stereoisomer, and reaction conditions. Auxiliaries with different steric profiles, such as those derived from norephedrine (B3415761) or potentially this compound, can offer complementary selectivity, for instance, by favoring "non-Evans syn" products under certain conditions. Researchers are encouraged to consider the steric bulk of the auxiliary's substituent (isopropyl for Valinol, benzyl (B1604629) for Phenylalaninol) and its potential interactions in the transition state when selecting the optimal chiral building block for their specific synthetic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Performance Analysis of D-Threoninol in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Threoninol, a chiral amino alcohol, is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. Its performance, particularly its solubility, stability, and reactivity, is profoundly influenced by the solvent system in which it is used. This guide provides a comparative analysis of this compound's behavior in different solvents, supported by available experimental data and detailed methodologies, to aid in the optimization of reaction conditions and formulation development.
I. Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor in drug development, impacting everything from reaction kinetics to bioavailability. While specific quantitative solubility data for this compound is limited in publicly available literature, data for its enantiomer, L-threonine, in various solvent systems can provide valuable insights into its expected behavior due to their identical physical properties apart from optical rotation.
Key Observations:
-
Water: this compound is expected to be highly soluble in water due to its polar amino and hydroxyl groups, which can form hydrogen bonds with water molecules[1].
-
Alcohols (Methanol, Ethanol, Propanol): Solubility in alcohols is generally lower than in water but still significant. As the alkyl chain length of the alcohol increases, the polarity decreases, which typically leads to a decrease in the solubility of polar compounds like this compound[2][3].
-
Aprotic Solvents (Acetone, Dimethyl Sulfoxide - DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, and this compound is expected to be soluble in it[4]. Acetone, being less polar than DMSO, will likely be a less effective solvent[5].
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in nonpolar solvents due to the significant difference in polarity.
Table 1: Comparative Solubility of L-Threonine in Water-Ethanol Mixtures at 298.15 K (25 °C)
| Solvent System (Ethanol Mole Fraction) | Solubility ( g/100g of solvent) |
| 0.0 (Pure Water) | 9.78 |
| 0.1 | 5.56 |
| 0.2 | 3.18 |
| 0.3 | 1.82 |
| 0.4 | 1.05 |
| 0.6 | 0.36 |
| 0.8 | 0.13 |
| 1.0 (Pure Ethanol) | 0.05 |
Data for L-threonine is used as a proxy for this compound. Source: Adapted from Ferreira, L. A., et al. (2008). Fluid Phase Equilibria.[3]
II. Stability in Different Solvent Systems
The stability of this compound is critical for its storage and use in multi-step syntheses. Degradation can lead to impurities and reduced yield. The choice of solvent can significantly impact the stability of amino alcohols.
General Stability Considerations:
-
Polar Protic Solvents (Water, Alcohols): In neutral aqueous solutions, this compound is relatively stable. However, at extreme pH values, degradation can occur. In alcohols, stability is generally good, but the presence of acidic or basic impurities can catalyze degradation pathways.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are generally good for storage as they are less likely to participate in degradation reactions compared to protic solvents. However, the purity of the solvent is crucial, as impurities can affect stability[6].
-
Nonpolar Solvents: While solubility is low, this compound is expected to be chemically stable in nonpolar solvents due to the lack of reactive species.
Table 2: Qualitative Stability Assessment of this compound in Various Solvents
| Solvent | Polarity | Expected Stability | Potential Degradation Pathways |
| Water | High | Good (at neutral pH) | Acid/base-catalyzed hydrolysis, oxidation |
| Methanol | High | Good | Esterification (with acidic catalysis) |
| Ethanol | High | Good | Esterification (with acidic catalysis) |
| DMSO | High | Excellent | Oxidation (if impurities are present) |
| Acetone | Medium | Good | Aldol-type reactions (under basic conditions) |
| Toluene | Low | Excellent | Minimal degradation expected |
III. Reactivity in Different Solvent Systems
This compound possesses two primary nucleophilic centers: the amino group (-NH2) and the hydroxyl groups (-OH). The reactivity of these groups in reactions with electrophiles is highly dependent on the solvent system.
Solvent Effects on Nucleophilicity:
-
Polar Protic Solvents: These solvents can solvate both the nucleophile and the electrophile. Hydrogen bonding to the nucleophilic sites of this compound can decrease their reactivity. However, they can also stabilize the transition state in SN1-type reactions.
-
Polar Aprotic Solvents: These solvents are excellent for many reactions involving nucleophiles. They solvate cations well but leave anions (or the negative end of a dipole in a nucleophile) relatively "naked" and more reactive. Therefore, the nucleophilicity of the amino and hydroxyl groups of this compound is enhanced in solvents like DMSO and DMF.
-
Nonpolar Solvents: Reactions in nonpolar solvents are often slower due to the poor solubility of polar reactants like this compound. However, for certain reactions, the lack of solvent interaction with the nucleophile can lead to increased reactivity if the compound can be solubilized.
Table 3: Predicted Relative Reactivity of this compound with a Generic Electrophile (E+) in Different Solvents
| Solvent | Solvent Type | Effect on Nucleophilicity | Expected Relative Reaction Rate |
| Water | Polar Protic | Decreased (H-bonding) | Moderate |
| Ethanol | Polar Protic | Decreased (H-bonding) | Moderate |
| DMSO | Polar Aprotic | Increased | High |
| Acetone | Polar Aprotic | Moderately Increased | Moderate to High |
| Toluene | Nonpolar | Minimally affected (if soluble) | Low (solubility limited) |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Gravimetric Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Drying oven or vacuum desiccator
-
Glass vials with screw caps
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected solvent.
-
Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent from the supernatant in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.
-
Weigh the container with the dried this compound residue.
-
Calculate the solubility in g/100 mL or g/100 g of the solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Threoninol-Derived Catalysts vs. Commercial Alternatives: A Comparative Guide for Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of catalyst is paramount to achieving desired stereoselectivity and reaction efficiency. This guide provides a comparative analysis of D-Threoninol-derived organocatalysts against the widely used commercial alternative, L-proline, in the context of the asymmetric aldol (B89426) reaction.
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products. While L-proline has long served as a benchmark organocatalyst for this transformation, research has explored novel catalysts, such as those derived from this compound, to enhance performance. This guide presents available data to facilitate an informed catalyst selection process.
Performance Benchmark: Asymmetric Aldol Reaction of Acetone (B3395972) and p-Nitrobenzaldehyde
The reaction between acetone and p-nitrobenzaldehyde is a standard model for evaluating the performance of catalysts in asymmetric aldol reactions. The key performance indicators are yield, diastereoselectivity (dr), and enantioselectivity (ee).
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) (%) | Reference |
| L-Threonine-derived Ionic Liquid-supported Catalyst | 10 | Toluene | 24-48 | Moderate to High | up to 96:4 (syn/anti) | up to 95 (syn) | [1] |
| L-Proline | 30 | DMSO/Acetone (4:1) | 4 | 68 | Not Reported | 76 | [2][3][4] |
| L-Prolinamide (B555322) Derivative (3h) | 20 | Acetone | 48 | 66 | Not Reported | 93 | [5] |
| Hyperbranched Polyethylene-supported L-proline | - | - | - | up to 98 | 98:2 (anti/syn) | >99 | [6] |
Note: The data for the L-Threonine-derived catalyst was obtained using different ketone substrates (hydroxyacetone, methoxyacetone, and 2-butanone) which preferentially yield the syn-aldol product.[1] In contrast, L-proline catalysis with acetone as the donor typically favors the anti-aldol product. This difference in substrate and resulting diastereomer makes a direct head-to-head comparison challenging. The L-prolinamide and supported L-proline catalysts demonstrate the impact of structural modification on the performance of the commercial alternative.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for the asymmetric aldol reaction using an L-Threonine-derived catalyst and the commercial alternative, L-proline.
General Procedure for Asymmetric syn-Aldol Reaction with L-Threonine-derived Ionic Liquid-supported Catalyst
To a solution of the aromatic aldehyde (1.0 equiv) and the L-threonine-derived ionic liquid-supported catalyst (0.1 equiv) in toluene, the ketone (e.g., hydroxyacetone, methoxyacetone, or 2-butanone) (3.0 equiv) is added. The reaction mixture is stirred at ambient temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst can be recovered by filtration and the product purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for Asymmetric Aldol Reaction with L-Proline
To a stirred solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, acetone), the aldehyde (1.0 equiv) and acetone (5.0-20.0 equiv, can also be used as the solvent) are added. The reaction is stirred at room temperature for the specified time (typically ranging from a few hours to several days). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[2][3]
Catalyst Recycling and Sustainability
The reusability of a catalyst is a critical factor in terms of cost-effectiveness and environmental impact.
-
L-Threonine-derived Ionic Liquid-supported Catalyst: This catalyst was successfully recycled and reused five times without a significant loss in its catalytic activity and stereoselectivity.[1] The ionic liquid tag facilitates recovery.
-
L-Proline: While native L-proline is inexpensive, its recovery can be challenging due to its solubility.[7] However, various strategies have been developed to immobilize proline on solid supports, such as silica gel or polymers, enabling easier recovery and recycling.[6][7] For instance, a hyperbranched polyethylene-supported L-proline catalyst was easily recovered by adding water to the reaction mixture and could be reused multiple times with only a slight decrease in performance.[6]
Mechanistic Insights
The stereochemical outcome of the aldol reaction is dictated by the transition state geometry, which is influenced by the catalyst structure.
Proposed Catalytic Cycle for L-Proline
L-proline catalyzes the aldol reaction through an enamine-based mechanism, similar to Class I aldolase (B8822740) enzymes.[3][4][8] The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate. The carboxylic acid group of proline then activates the aldehyde electrophile through hydrogen bonding, directing the facial attack of the enamine and controlling the stereochemistry of the product.[3][4][8]
Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle for Threonine-Derived Catalysts
Threonine-derived primary amine catalysts also operate through an enamine mechanism. The primary amine forms the enamine with the ketone. The stereoselectivity is believed to be controlled by the formation of a rigid hydrogen-bonded transition state involving the hydroxyl group of the threonine backbone and the aldehyde, which directs the approach of the electrophile. This is thought to favor the formation of the syn-aldol product.
Caption: Proposed catalytic cycle for a Threonine-derived catalyst in the asymmetric aldol reaction.
Conclusion
Both this compound-derived catalysts and the commercial alternative, L-proline, are effective organocatalysts for the asymmetric aldol reaction.
-
L-Proline is a readily available, inexpensive, and well-studied catalyst. Its performance can be significantly enhanced through derivatization and immobilization, leading to excellent yields and stereoselectivities, particularly for the anti-aldol product.
-
Threonine-derived catalysts show promise in affording high yields and excellent stereoselectivities, especially for the syn-aldol product. The development of recyclable versions, such as ionic liquid-supported catalysts, enhances their practical utility.
The choice between these catalysts will depend on the specific requirements of the synthesis, including the desired diastereomer (syn vs. anti), the nature of the substrates, and considerations of cost and catalyst recyclability. Further head-to-head comparative studies under identical conditions are needed to provide a more definitive performance benchmark.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperbranched polyethylene-supported l-proline: a highly selective and recyclable organocatalyst for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Using D-Threoninol and its Analogs
For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms and biosynthetic pathways is a cornerstone of innovation. Isotopic labeling stands as a powerful technique in this endeavor, offering a window into the intricate dance of atoms during chemical transformations. This guide provides a comparative analysis of the use of D-Threoninol and analogous chiral molecules in isotopic labeling studies for mechanistic validation. While direct experimental data for this compound is limited, this document leverages studies on structurally similar compounds, such as D-alanine, to provide a comprehensive overview of the principles, methodologies, and applications.
Principles of Isotopic Labeling for Mechanistic Validation
Isotopic labeling involves the substitution of an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. This subtle change in mass allows researchers to track the fate of the labeled atom through a reaction or metabolic pathway without significantly altering the chemical properties of the molecule.[1] The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The primary applications of isotopic labeling in mechanistic studies include:
-
Tracing Metabolic Pathways: Labeled compounds serve as tracers to map the flow of molecules through complex metabolic networks.[2]
-
Elucidating Reaction Mechanisms: By tracking the position of isotopic labels in reactants and products, researchers can infer the movement of atoms and the nature of intermediate species.[3]
-
Kinetic Isotope Effect (KIE) Studies: The rate of a reaction can be affected by isotopic substitution at a position involved in bond breaking or formation. Measuring this effect (kH/kD) helps to identify the rate-determining step of a reaction.[2]
Comparative Analysis: this compound Analogs in Isotopic Labeling Studies
Due to a lack of specific published studies on the use of isotopically labeled this compound for mechanistic validation, this guide will focus on a well-documented analog: D-alanine . D-alanine, like this compound, is a chiral D-amino acid derivative and its metabolic pathways, particularly in bacteria, are extensively studied using isotopic labels.
Case Study: D-Alanine in Bacterial Cell Wall Biosynthesis
D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[4] Isotopic labeling with ¹³C-labeled D-alanine (e.g., D-alanine-3-¹³C) is a powerful tool to probe the enzymes involved in this pathway, which are attractive targets for antimicrobial drug development.[4][5]
Table 1: Comparison of Labeled D-Alanine and L-Alanine as Metabolic Tracers [5]
| Feature | D-Alanine-3-¹³C | ¹³C-Labeled L-Alanine |
| Primary Application | Probing bacterial peptidoglycan synthesis and metabolism. | Studying central carbon metabolism, protein synthesis, and gluconeogenesis. |
| Biological Specificity | Highly specific to bacterial pathways. | Incorporated into a wide range of metabolic pathways in most organisms. |
| Key Enzymes Targeted | Alanine racemase (Alr), D-amino acid transaminase (Dat). | Alanine transaminase (ALT), enzymes of glycolysis and the TCA cycle. |
| Typical Labeling Pattern | Incorporation into peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide). | Incorporation into proteins, glucose, and other central metabolites. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are generalized protocols for deuterium labeling, which can be adapted for chiral amino alcohols like this compound, and a specific protocol for using ¹³C-labeled D-alanine to study bacterial metabolism.
General Protocol for Palladium-Catalyzed Deuterium Labeling
This method is suitable for introducing deuterium into organic molecules, including amino acids and their derivatives.[2][6]
Materials:
-
Substrate (e.g., a chiral amino alcohol)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterated solvent (e.g., D₂O)
-
Anhydrous co-solvent (if necessary)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel with stir bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel and stir bar, and purge with an inert gas.
-
Reaction Setup: In the vessel, combine the substrate, Pd/C catalyst, and the deuterated solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-150 °C) with vigorous stirring for several hours to days.
-
Monitoring: Track the progress of the reaction and deuterium incorporation by analyzing small aliquots via ¹H NMR or mass spectrometry.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the deuterated product using standard techniques like column chromatography.
Protocol for ¹³C-Labeling of Bacteria with D-Alanine-3-¹³C
This protocol outlines the steps for tracing the metabolic fate of D-alanine in bacterial cultures.[5]
Materials:
-
Bacterial strain of interest
-
Growth medium (defined or complex)
-
D-Alanine-3-¹³C
-
Sterile culture flasks
-
Incubator shaker
-
Centrifuge
-
Metabolite extraction solvents (e.g., methanol, chloroform, water)
-
Analytical instruments (NMR or LC-MS)
Procedure:
-
Bacterial Culture: Grow the bacterial strain in the appropriate medium to the desired growth phase (e.g., mid-exponential).
-
Tracer Introduction: Supplement the culture with a known concentration of D-Alanine-3-¹³C.
-
Time-Course Sampling: Collect cell pellets and supernatant at various time points after introducing the tracer.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and perform a two-phase extraction to separate polar and nonpolar metabolites.
-
Analysis: Analyze the extracts using NMR spectroscopy to identify and quantify the incorporation of ¹³C into various metabolites, or use LC-MS to track the labeled intermediates and products.
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpreting the results of isotopic labeling experiments.
Table 2: Example Data from a D-Alanine-3-¹³C Labeling Experiment in Bacteria
| Metabolite | Isotopic Enrichment (%) | Interpretation |
| D-Alanine | 95 | High uptake and incorporation of the labeled precursor. |
| Peptidoglycan Precursors | 85 | Direct evidence of active cell wall synthesis. |
| Pyruvate | 15 | Indicates some catabolism of D-alanine to pyruvate. |
| L-Alanine | 5 | Low level of conversion from D- to L-alanine, suggesting minimal racemase activity in the reverse direction under these conditions. |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating the complex relationships in metabolic pathways and experimental workflows.
References
Safety Operating Guide
Navigating the Disposal of D-Threoninol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and procedural steps for the safe and compliant disposal of D-Threoninol, a chiral amino alcohol utilized in various pharmaceutical and research applications.
Immediate Safety and Handling Considerations
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₄H₁₁NO₂ | [4] |
| Molecular Weight | 105.14 g/mol | [4] |
| Appearance | White to off-white solid or powder | [2][4] |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents | [2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to treat it as a chemical waste product and transfer it to a licensed waste disposal company.[3]
Experimental Protocol for Chemical Waste Disposal:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
In some instances, for small quantities, an alternative method of incineration may be permissible, as suggested by the safety data sheet for L-Threoninol.[3]
Experimental Protocol for Incineration (to be performed by a licensed facility):
-
Solubilization: Dissolve or mix the this compound waste with a combustible solvent.
-
Incineration: Burn the solution in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[3]
It is imperative to note that this procedure should only be carried out by trained professionals in a facility equipped for chemical incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling D-Threoninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of D-Threoninol. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is classified as causing skin and serious eye irritation, and potentially respiratory irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Nitrile rubber gloves and a lab coat. |
| Respiratory Protection | A particulate filter respirator may be necessary if dust formation is likely. |
General Handling Procedures:
-
Work in a well-ventilated area to minimize inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning up, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect and Store Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Clean the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
Disposal of this compound:
Dispose of unused this compound and any contaminated waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 4. en.hesperian.org [en.hesperian.org]
- 5. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
